5-Bromo-1-chloroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFLTLTPVIRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611283 | |
| Record name | 5-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34551-41-2 | |
| Record name | 5-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers
CAS Number: 34551-41-2
This technical guide provides an in-depth overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications in medicinal chemistry, particularly in the context of cancer research.
Core Properties and Data
This compound is a polycyclic aromatic hydrocarbon containing a pyridine ring fused to a benzene ring, with bromine and chlorine substituents. These halogen atoms significantly influence the molecule's reactivity and potential biological activity.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34551-41-2 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| Appearance | Light yellow to brown solid | [4] |
| Predicted Boiling Point | 341.4 ± 22.0 °C | [4] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is crucial for its availability in research settings. A general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of 5-Bromoisoquinoline from Isoquinoline
This protocol describes a common method for the synthesis of the key intermediate, 5-bromoisoquinoline.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Diethyl ether
-
1M Sodium Hydroxide (aq)
-
Anhydrous Magnesium Sulfate
-
Ice
-
25% Ammonium Hydroxide (aq)
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, 340 mL of concentrated sulfuric acid is cooled to 0°C.
-
40 mL (44.0 g, 330 mmol) of isoquinoline is added slowly, ensuring the internal temperature remains below 30°C.
-
The resulting solution is cooled to -25°C using a dry ice-acetone bath.
-
64.6 g (363 mmol) of N-bromosuccinimide is added in portions, maintaining the temperature between -26°C and -22°C with vigorous stirring.
-
The mixture is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
-
The reaction mixture is then poured onto 1.0 kg of crushed ice in a 5-L flask.
-
The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
The alkaline suspension is extracted with three portions of diethyl ether (800 mL, then 2 x 200 mL).
-
The combined organic layers are washed with 200 mL of 1M NaOH (aq) and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by fractional distillation under reduced pressure (145-149°C at 14 mm) to yield 5-bromoisoquinoline as a white solid.[5]
Applications in Drug Development and Medicinal Chemistry
Halogenated isoquinolines, including this compound, are recognized as valuable scaffolds in medicinal chemistry due to their potential to serve as intermediates in the synthesis of a wide range of biologically active compounds. Their applications span various therapeutic areas, with a significant focus on oncology.
Anticancer Potential
The isoquinoline nucleus is a common feature in a number of anticancer agents. The presence and position of halogen substituents can significantly modulate the biological activity of these compounds. Research on related halogenated isoquinolines suggests that they can exhibit cytotoxic effects against various cancer cell lines.[6][7] While specific studies on this compound are limited, its structural similarity to other bioactive halogenated isoquinolines makes it a compound of interest for anticancer drug discovery.
Role as a Synthetic Intermediate
This compound is a versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug screening.
Potential Signaling Pathway Involvement
While direct evidence for the interaction of this compound with specific signaling pathways is not yet established, the broader class of isoquinoline derivatives has been shown to modulate several key cellular signaling cascades implicated in cancer and other diseases.
Caption: Potential signaling pathways targeted by isoquinoline derivatives.
-
Topoisomerase I Inhibition: Certain indenoisoquinoline derivatives have been identified as potent inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death.
-
HIF Signaling Pathway: Some isoquinoline derivatives have been shown to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.
-
PI3K/Akt/mTOR and NF-κB Pathways: These pathways are central to cell proliferation, survival, and inflammation. Various isoquinoline-based compounds have been investigated as inhibitors of these pathways, highlighting their therapeutic potential in cancer.
Conclusion
This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and organic synthesis. Its halogenated isoquinoline core provides a versatile platform for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential in medicinal chemistry. The experimental protocols and data summarized in this guide are intended to facilitate such future research endeavors.
References
- 1. 34551-41-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. biomall.in [biomall.in]
- 3. calpaclab.com [calpaclab.com]
- 4. 956003-79-5 CAS MSDS (5-BROMO-8-CHLOROISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloroisoquinoline from Isoquinoline
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Bromo-1-chloroisoquinoline, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, which then undergoes N-oxidation followed by chlorination to afford the final product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.
Overall Synthetic Scheme
The synthesis of this compound from isoquinoline is a multi-step process that can be summarized by the following reaction pathway. The process involves an initial electrophilic bromination at the C5 position, followed by N-oxidation of the heterocyclic nitrogen and subsequent chlorination at the C1 position.
Experimental Protocols
This section details the experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 5-Bromoisoquinoline
The initial step involves the regioselective bromination of isoquinoline. Electrophilic substitution on the isoquinoline ring preferentially occurs at the 5- and 8-positions. By carefully controlling the reaction conditions, 5-bromoisoquinoline can be obtained as the major product. One effective method employs N-Bromosuccinimide (NBS) in a strong acid medium.[1][2]
Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve isoquinoline in concentrated sulfuric acid. The reaction should be conducted at a controlled temperature, typically between -30°C and -15°C, to ensure regioselectivity.[3]
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the cooled solution. The use of NBS is crucial for achieving high regioselectivity.[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | [4][1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [4][5] |
| Solvent | Concentrated H₂SO₄ | [4][1][3] |
| Temperature | -30°C to -15°C | [3] |
| Typical Yield | Good to High | [5] |
Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromoisoquinoline.
Step 2: Synthesis of 5-Bromoisoquinoline N-oxide
The second step involves the N-oxidation of 5-bromoisoquinoline. This is a critical step to activate the C1 position for subsequent nucleophilic substitution. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
Protocol:
-
Reaction Setup: Dissolve 5-bromoisoquinoline in a suitable organic solvent, such as dichloromethane, in a reaction flask.[7]
-
Addition of Oxidizing Agent: Add 75% m-chloroperoxybenzoic acid (m-CPBA) to the solution. The reaction mixture is then heated to 40°C and stirred for approximately 20 hours.[7]
-
Reaction Monitoring: Monitor the reaction progress using HPLC.[7]
-
Work-up: After cooling the reaction mixture to room temperature, quench the excess m-CPBA by adding sodium thiosulfate followed by water.[7]
-
Extraction and Purification: Separate the organic phase and wash it with a 1N sodium hydroxide solution. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude 5-bromoisoquinoline N-oxide as a white solid, which can often be used in the next step without further purification.[7]
| Parameter | Value | Reference |
| Starting Material | 5-Bromoisoquinoline | [7] |
| Oxidizing Agent | 75% m-CPBA | [7] |
| Solvent | Dichloromethane | [7] |
| Temperature | 40°C | [7] |
| Reaction Time | 20 hours | [7] |
Table 2: Summary of Reaction Conditions for the Synthesis of 5-Bromoisoquinoline N-oxide.
Step 3: Synthesis of this compound
The final step is the chlorination of 5-bromoisoquinoline N-oxide to yield the target compound, this compound. This transformation is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃).[7][8][9]
Protocol:
-
Reaction Setup: Dissolve the 5-bromoisoquinoline N-oxide intermediate in dichloromethane. To this solution, add phosphoryl chloride (POCl₃).[7]
-
Reaction Conditions: Stir the reaction mixture at 45°C for approximately 18 hours.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC and/or Gas Chromatography (GC).[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Carefully treat the residue with water.
-
Extraction and Purification: Extract the aqueous phase with dichloromethane. Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution. Evaporate the solvent under reduced pressure to afford the crude this compound as a beige solid.[7] Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 5-Bromoisoquinoline N-oxide | [7] |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [7][8][9] |
| Solvent | Dichloromethane | [7] |
| Temperature | 45°C | [7] |
| Reaction Time | 18 hours | [7] |
Table 3: Summary of Reaction Conditions for the Synthesis of this compound.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 34551-41-2 [m.chemicalbook.com]
- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
Chemical structure and IUPAC name of 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical structure, properties, synthesis, and potential applications of 5-Bromo-1-chloroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis.
Chemical Structure and IUPAC Name
The compound with the CAS number 34551-41-2 is systematically named according to IUPAC nomenclature.
-
IUPAC Name: this compound[1]
-
Chemical Structure: (A graphical representation of the chemical structure would be placed here)
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 34551-41-2 | [2][3][4] |
| Molecular Formula | C₉H₅BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [2][4] |
| Boiling Point | 349.5°C at 760 mmHg (Predicted) | [5] |
| Flash Point | 165.2°C (Predicted) | [5] |
| Storage | Inert atmosphere, room temperature | [2] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details | Reference(s) |
| ¹H NMR | Solvent: DMSO-d₆ | [1] |
| InChI | 1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | [2] |
| InChIKey | XUWFLTLTPVIRCV-UHFFFAOYSA-N | [2] |
| SMILES | ClC1=NC=CC2=C(Br)C=CC=C12 | [6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from isoquinoline. The following protocols are based on established and reliable methods for the synthesis of the necessary precursors.
Step 1: Synthesis of 5-Bromoisoquinoline
This procedure details the regioselective bromination of isoquinoline at the 5-position.
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (96%)
-
N-bromosuccinimide (NBS), recrystallized
-
Aqueous ammonia (25%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice-acetone bath
-
Crushed ice
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.[7]
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions, while vigorously stirring and maintaining the internal temperature between -22°C and -26°C.[7]
-
Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
-
Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a separate flask.
-
Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, keeping the temperature below 25°C.[7]
-
Extract the resulting alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).
-
Combine the organic phases, wash with 1M NaOH and water, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to obtain 5-bromoisoquinoline as a white solid.[7]
Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This step converts 5-bromoisoquinoline to its corresponding isoquinolinone, a necessary intermediate for the subsequent chlorination.
Materials:
-
5-Bromoisoquinoline (from Step 1)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4.85 g (23.3 mmol) of 5-bromoisoquinoline in 78 mL of dichloromethane.
-
Add 9.28 g (35.0 mmol) of m-CPBA to the solution and stir at room temperature for 30 minutes to form the N-oxide.[8]
-
Dilute the reaction mixture with chloroform and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Dissolve the residue in 78.0 mL of acetic anhydride and stir for 1 hour under reflux.[8]
-
Upon cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography to yield 5-bromoisoquinolin-1(2H)-one.
Step 3: Synthesis of this compound
This final step involves the chlorination of the isoquinolinone intermediate.
Materials:
-
5-Bromoisoquinolin-1(2H)-one (from Step 2)
-
Phosphoryl chloride (POCl₃)
-
Ice water
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
Heat a mixture of 5-bromoisoquinolin-1(2H)-one (e.g., 5 mmol) in an excess of phosphoryl chloride (e.g., 50 mL) at reflux for 2 hours.[9] This reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, carefully remove the excess POCl₃ by evaporation under reduced pressure.[9]
-
Treat the residue with ice water and make the solution basic with potassium carbonate.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.
-
The resulting crude solid can be purified by chromatography on silica gel or by recrystallization to afford pure this compound.[9]
Synthetic Workflow Visualization
The multi-step synthesis described above can be visualized as a clear experimental workflow.
Caption: Synthetic pathway for this compound from isoquinoline.
Significance in Research and Drug Development
Halogenated isoquinolines, such as this compound, are valuable intermediates in the synthesis of pharmacologically active compounds.[7] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the isoquinoline scaffold allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the regioselective introduction of various substituents, facilitating the construction of diverse molecular libraries for drug discovery programs.
The isoquinoline nucleus itself is a prominent feature in numerous natural products and synthetic drugs.[9] The introduction of halogens can modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making this compound a compound of significant interest for medicinal chemists developing novel therapeutic agents.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | 34551-41-2 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 34551-41-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. molbase.com [molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-BROMOISOQUINOLIN-1(2H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery and development. While direct biological studies on this compound are not extensively published, this guide discusses the known biological activities of structurally related compounds, offering a framework for future research into its potential therapeutic applications. Standardized experimental workflows for assessing anticancer and antibacterial activities are presented, alongside a discussion of relevant cell signaling pathways that may be modulated by this class of compounds.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with diverse biological activities. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics. These modifications can, in turn, influence the compound's interaction with biological targets, making halogenated isoquinolines valuable building blocks in the design of novel therapeutic agents.
This compound is a key synthetic intermediate used in the construction of more complex molecules for pharmaceutical and agrochemical research. Its unique substitution pattern offers multiple reaction sites for further functionalization, enabling the generation of diverse chemical libraries for biological screening. This guide aims to serve as a technical resource for researchers, scientists, and drug development professionals by consolidating the available information on this compound and providing a basis for its further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| CAS Number | 34551-41-2 | |
| Appearance | Grey-brown powder | [1] |
| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [1] |
| Density | 1.673 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 5-bromoisoquinoline.[1]
Materials and Equipment
-
5-bromoisoquinoline
-
Dichloromethane (DCM)
-
m-chloroperoxybenzoic acid (m-CPBA, 75%)
-
Sodium thiosulfate
-
1N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
HPLC or GC for reaction monitoring
Experimental Protocol
Step 1: N-oxidation of 5-bromoisoquinoline
-
Dissolve 5-bromoisoquinoline (60 g, 288 mmol) in dichloromethane (1.5 L) in a round-bottom flask.
-
Add 75% m-chloroperoxybenzoic acid (m-CPBA, 75 g, 436 mmol) to the solution.
-
Heat the reaction mixture to 40°C and stir for 20 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add sodium thiosulfate (75 g) over 10 minutes, followed by the addition of water (300 mL).
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with 1N sodium hydroxide solution and then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.
Step 2: Chlorination of the N-oxide intermediate
-
Dissolve the intermediate from the previous step (37 g, 165 mmol) in dichloromethane (900 mL).
-
Add phosphorus oxychloride (POCl₃, 37 mL) to the solution.
-
Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully treat the residue with water and extract the aqueous phase with dichloromethane.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Evaporate the solvent under reduced pressure to afford this compound as a beige solid.
Synthesis Workflow Diagram
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is limited in publicly available literature, the halogenated isoquinoline scaffold is present in many compounds with significant biological activity.[1] This section outlines potential areas of investigation and provides standardized protocols for preliminary biological screening.
Anticancer Activity
Derivatives of chloro- and bromo-substituted quinolines and isoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[1] The nature and position of the halogen substituents play a crucial role in determining the anticancer potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antibacterial Activity
Chloro-substituted quinoline analogs have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Potential Signaling Pathways
While the specific molecular targets of this compound are unknown, isoquinoline alkaloids as a class are known to interfere with several key signaling pathways implicated in cancer and other diseases. Further research is required to determine if this compound interacts with these or other pathways.
Apoptosis Pathway
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and caspases, which are proteases that execute the apoptotic program.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.
The diagram below illustrates a generalized overview of these pathways, which could be investigated in relation to this compound.
References
Physical and chemical properties of 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of bromine and chlorine substituents on the isoquinoline core, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, to support its application in research and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data, particularly for boiling point and density, are predicted values and should be considered as estimates.
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| CAS Number | 34551-41-2 |
| Appearance | Grey-brown powder |
| Boiling Point | 349.5 ± 22.0 °C (Predicted)[1] |
| Density | 1.673 g/cm³ (Predicted)[1] |
| pKa | 1.06 ± 0.43 (Predicted)[1] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |
Solubility: While specific quantitative solubility data is not readily available in the literature, halogenated aromatic compounds like this compound are generally expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. They typically exhibit low solubility in water.
Spectral Data
¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available, though a detailed peak list with chemical shifts and coupling constants is not consistently reported across sources. The aromatic region of the spectrum is expected to show a complex splitting pattern corresponding to the five protons on the isoquinoline ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and chlorine atoms, as well as the nitrogen atom in the isoquinoline ring. Aromatic carbons typically appear in the range of 110-160 ppm.
Mass Spectrometry: The mass spectrum of this compound would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex molecular ion peak cluster.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for an aromatic system. Key absorptions would include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 5-bromoisoquinoline.[1]
Step 1: N-oxidation of 5-bromoisoquinoline
-
Materials:
-
5-bromoisoquinoline (60 g, 288 mmol)
-
Dichloromethane (1.5 L)
-
75% m-chloroperoxybenzoic acid (m-CPBA) (75 g, 436 mmol)
-
Sodium thiosulfate
-
1N Sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 5-bromoisoquinoline in dichloromethane, add 75% m-CPBA.
-
Heat the reaction mixture and stir at 40°C for 20 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add sodium thiosulfate (75 g) over 10 minutes, followed by water (300 mL).
-
Separate the organic phase, wash with 1N sodium hydroxide solution, and then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.
-
Step 2: Chlorination of 5-bromoisoquinoline N-oxide
-
Materials:
-
5-bromoisoquinoline N-oxide intermediate (37 g, 165 mmol)
-
Dichloromethane (900 mL)
-
Phosphorus oxychloride (POCl₃) (37 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
-
Procedure:
-
Dissolve the N-oxide intermediate in dichloromethane and add phosphorus oxychloride.
-
Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully treat the residue with water and extract the aqueous phase with dichloromethane.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Evaporate the solvent under reduced pressure to afford this compound as a beige solid.
-
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate due to the presence of two distinct halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the isoquinoline ring provide two handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 5-position.
Suzuki-Miyaura Coupling (General Protocol):
-
Reactants: this compound, an aryl or heteroaryl boronic acid or ester.
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated, typically under an inert atmosphere, until the reaction is complete. The product is then isolated through standard workup and purification procedures.
Buchwald-Hartwig Amination (General Protocol):
-
Reactants: this compound and a primary or secondary amine.
-
Catalyst: A palladium(0) source and a suitable phosphine ligand (e.g., BINAP, Xantphos).[2]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.[2]
-
Procedure: The reaction is typically carried out under an inert atmosphere at elevated temperatures. The choice of ligand and base is crucial for achieving high yields and can depend on the specific amine being used.[2][3]
Nucleophilic Aromatic Substitution
The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 1-substituted-5-bromoisoquinolines.
Visualizations
Caption: Synthetic pathway for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolines
Introduction
Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2][3] First isolated from coal tar in 1885 by Hoogewerf and van Dorp, this molecular scaffold has become a cornerstone of medicinal chemistry and natural product synthesis.[2][4] The isoquinoline nucleus is the foundational structure for a vast family of over 2,500 naturally occurring alkaloids, many of which possess significant pharmacological properties.[5][6] These natural compounds, biosynthesized in plants from amino acids like tyrosine or phenylalanine, have served as the inspiration and starting point for the development of numerous synthetic drugs.[2][7][8]
This technical guide provides a comprehensive overview of the history of substituted isoquinolines, from their initial discovery to the seminal synthetic methodologies that enabled their widespread study. It details their prevalence in nature, their critical role in modern medicine, and provides the experimental context required for researchers in the field.
Early Discovery and Isolation
The history of isoquinoline as a distinct chemical entity began in 1885 with its isolation from coal tar via fractional crystallization of the acid sulfate.[2][4] A more efficient method was later developed in 1914 by Weissgerber, who utilized the higher basicity of isoquinoline compared to quinoline for selective extraction.[2][4] Long before its isolation, however, the isoquinoline core was present in potent alkaloids that had already been extracted from plants. Morphine, the first isoquinoline alkaloid to be isolated from the opium poppy in the early 19th century, highlighted the therapeutic potential of this chemical class, paving the way for centuries of research.[5][8]
Seminal Synthetic Methodologies
The ability to synthesize the isoquinoline core in the laboratory was a critical turning point, allowing chemists to create novel derivatives and study their properties. Three classical name reactions form the foundation of isoquinoline synthesis.
The Bischler-Napieralski Reaction (1893)
Discovered by August Bischler and Bernard Napieralski, this reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[9][10][11] The reaction is an intramolecular electrophilic aromatic substitution carried out under acidic, dehydrating conditions.[9][12] The resulting dihydroisoquinolines can be readily oxidized to form the aromatic isoquinoline ring.[9][10]
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Reagents and Materials : β-arylethylamide, a dehydrating agent (e.g., phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅)), and a refluxing solvent (e.g., toluene, or neat).[9][12][13]
-
Reaction Setup : The β-arylethylamide is dissolved or suspended in the chosen solvent (or used neat) in a round-bottom flask equipped with a reflux condenser.
-
Cyclization : The dehydrating agent (e.g., POCl₃) is added to the mixture. The reaction is heated to reflux (temperatures can range from room temperature to over 100°C depending on the substrate and reagents) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[9][12]
-
Workup : After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched, often by dissolving it in a solvent like methanol, cooling to 0°C, and neutralizing.[12]
-
Extraction and Purification : The product is extracted into an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the 3,4-dihydroisoquinoline.
Reaction Mechanism Two primary mechanisms are proposed, differing in the timing of the carbonyl oxygen elimination.[9] The most commonly cited pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[9][13] This is particularly effective when electron-donating groups are present on the benzene ring.[12]
Caption: Mechanism of the Bischler-Napieralski Reaction.
The Pomeranz-Fritsch Reaction (1893)
Also discovered in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction synthesizes isoquinolines from the acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[14][15] The reaction proceeds by first forming a benzalaminoacetal (a Schiff base), which then undergoes cyclization and aromatization in the presence of a strong acid like sulfuric acid.[14][15][16]
Reaction Mechanism The process involves the condensation of the aldehyde and amine to form the Schiff base intermediate.[15] Protonation of an alkoxy group initiates a series of steps involving alcohol elimination and an intramolecular electrophilic attack by the resulting carbocation onto the benzene ring, followed by a second alcohol elimination to achieve aromatization.[14][15]
Caption: Mechanism of the Pomeranz-Fritsch Reaction.
The Pictet-Spengler Reaction (1911)
Discovered by Amé Pictet and Theodor Spengler, this reaction is a condensation between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[17][18][19][20] The reaction is considered a special case of the Mannich reaction.[21] It is particularly effective with electron-rich aromatic rings, such as indoles or activated phenyl rings, and can often proceed under mild conditions.[21]
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Reagents and Materials : β-arylethylamine (or its hydrochloride salt), an aldehyde or ketone, an acid catalyst (e.g., HCl, trifluoroacetic acid), and a suitable solvent (e.g., methanol, water).[18][19]
-
Reaction Setup : The β-arylethylamine is dissolved in the solvent in a round-bottom flask.
-
Iminium Ion Formation and Cyclization : The carbonyl compound is added to the solution, followed by the acid catalyst. The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux (e.g., 65°C) for several hours to days.[18] The progress is monitored by TLC.
-
Workup : Once the reaction is complete, the mixture is cooled and partitioned between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., CH₂Cl₂).[18]
-
Extraction and Purification : The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by chromatography or crystallization.[18]
Reaction Mechanism The reaction begins with the formation of a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[17][18] This intermediate undergoes an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) with the aryl ring.[17][18] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[17][19]
Caption: Logical workflow of the Pictet-Spengler Reaction.
Substituted Isoquinolines: A Pharmacological Treasure Trove
Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide array of biological activities.[1][7][22] Their pharmacological potential has made them a major focus of drug discovery and development.[8][23][24]
Naturally Occurring Isoquinoline Alkaloids
These compounds are found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3][7] They are responsible for the therapeutic effects of many traditional medicines and continue to be a source of lead compounds for new drugs.[3][25]
| Alkaloid Class | Example(s) | Natural Source (Example) | Key Biological Activity |
| Simple Isoquinolines | Salsolinol | Salsola richteri | Neuroactive |
| Benzylisoquinolines | Papaverine | Papaver somniferum | Vasodilator, Spasmolytic[1][26] |
| Protoberberines | Berberine, Palmatine | Berberis species, Coptis chinensis | Antimicrobial, Anti-inflammatory, Anticancer[3][7][22] |
| Aporphines | Apomorphine | Papaver somniferum | Dopamine Agonist (Anti-Parkinson's)[1] |
| Morphinans | Morphine, Codeine | Papaver somniferum | Opioid Analgesic, Antitussive[1][8] |
| Phthalideisoquinolines | Noscapine | Papaver somniferum | Antitussive, Anticancer[3] |
| Benzo[c]phenanthridines | Sanguinarine | Sanguinaria canadensis | Antimicrobial, Anti-inflammatory[7] |
| Bisbenzylisoquinolines | Tubocurarine | Chondrodendron tomentosum | Neuromuscular Blocker (Muscle Relaxant)[1] |
Synthetic Isoquinoline-Based Drugs
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to its incorporation into a variety of synthetic drugs used to treat a wide range of conditions.[27]
| Drug Name | Drug Class | Primary Therapeutic Use |
| Debrisoquine | Antihypertensive | Treatment of high blood pressure[28][29] |
| Quinapril | ACE Inhibitor | Treatment of hypertension and heart failure[28][29] |
| Dimethisoquin | Anesthetic | Topical anesthetic[14][28] |
| Praziquantel | Anthelmintic | Treatment of schistosomiasis and other parasitic worm infections[1] |
| Solifenacin | Antimuscarinic | Treatment of overactive bladder[1] |
| Drotaverine | Spasmolytic | Treatment of smooth muscle spasms |
| Almorexant | Orexin Receptor Antagonist | Investigated for insomnia[20] |
Structure-Activity Relationships and Modern Developments
Research has shown that the biological activity of isoquinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring system.[1]
-
Anticancer Activity : Substitutions at the 3-position of the isoquinoline ring have been shown to enhance anticancer effects by decreasing cell proliferation.[1] N-substituted derivatives are also being explored as promising scaffolds for anticancer drug development, with some acting as topoisomerase inhibitors.[26][30]
-
Anti-inflammatory Activity : A series of isoquinolin-1-ones and quinazolin-4-ones were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α).[31][32] It was found that N-alkanoic acid esters of four carbons were optimal for activity, while substituents like fluoro, bromo, or nitro on the isoquinoline ring significantly reduced activity.[31]
-
Antimalarial Activity : Substitution at the 4-position has been linked to potent anti-malarial and anti-plasmodial activity.[1]
-
Antimicrobial Activity : Substitutions at both the 1- and 2-positions can lead to prominent antimicrobial effects.[1]
Modern synthetic efforts have expanded beyond the classical methods, introducing greener alternatives using water as a solvent, microwave-assisted protocols for faster reactions, and the development of asymmetric syntheses to control stereochemistry, which is crucial for pharmacological activity.[11][33][34]
Conclusion
The journey of the substituted isoquinoline core, from its humble origins in coal tar to its central role in both nature's pharmacy and modern medicine, is a testament to its remarkable chemical and biological versatility. The foundational synthetic methods developed over a century ago remain relevant today, providing the essential tools for chemists to explore this privileged scaffold. As research continues to uncover the nuanced relationships between substitution patterns and pharmacological effects, the isoquinoline framework is poised to remain an invaluable template for the discovery of novel therapeutic agents to combat a wide range of complex diseases.[3][6][24]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. chemistry-reaction.com [chemistry-reaction.com]
- 16. www-leland.stanford.edu [www-leland.stanford.edu]
- 17. name-reaction.com [name-reaction.com]
- 18. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 19. via.library.depaul.edu [via.library.depaul.edu]
- 20. grokipedia.com [grokipedia.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 25. Isoquinoline alkaloid: Significance and symbolism [wisdomlib.org]
- 26. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
Potential biological activities of 5-Bromo-1-chloroisoquinoline derivatives
An In-depth Technical Guide on the Potential Biological Activities of 5-Bromo-1-chloroisoquinoline Derivatives
Disclaimer: Direct experimental data on the biological activities of this compound and its specific derivatives is limited in publicly available literature. This guide synthesizes findings from structurally related halogenated isoquinoline and quinoline compounds to provide a comprehensive overview of their potential therapeutic applications for researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural and synthetic compounds with a wide array of biological activities. Halogenation of this core structure is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules, such as lipophilicity and electronic character, which can significantly enhance their interaction with biological targets.[1][2] Specifically, bromo- and chloro-substituted isoquinolines and quinolines have emerged as promising candidates for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology.[1][2]
This compound is a halogenated derivative that serves as a versatile building block for synthesizing more complex molecules.[3] While this guide focuses on its potential, much of the biological data is inferred from related structures, such as other bromo-isoquinolines and chloro-quinolines. These related compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Potential Biological Activities
Anticancer Activity
Halogenated quinolines and isoquinolines have shown considerable promise as anticancer agents. The position and nature of the halogen substituent are crucial in determining the cytotoxic potency.[1][2]
-
Bromo-isoquinoline Derivatives: Derivatives of 4-bromo-isoquinoline have been used to synthesize thiosemicarbazones that exhibit antitumor activity against leukemia.[1][2]
-
Chloro-quinoline Derivatives: Specific chloro-quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[1][2] Furthermore, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have shown activity that is comparable or better than reference drugs against lung, HeLa, colorectal, and breast cancer cell lines.[2]
-
Highly Brominated Quinolines: Novel synthesized brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50 values for the most active compound ranging from 5.45–9.6 μg/mL.[4]
Table 1: Summary of Anticancer Activity in Halogenated Isoquinoline/Quinoline Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Chloro-quinoline Hybrids | Compound 2 (a novel quinoline derivative) | LoVo (Colorectal) | 28.82 µg/mL | [2] |
| Chloro-quinoline Hybrids | Compound 2 (a novel quinoline derivative) | A549-Raw (Lung) | 44.34 µg/mL | [2] |
| Chloro-quinoline Hybrids | Compound 17 (a novel quinoline derivative) | HeLa (Cervical) | 30.92 µg/mL | [2] |
| Brominated Methoxyquinoline | Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL |[4] |
Antimicrobial Activity
The isoquinoline core is a known scaffold for antimicrobial agents.[5] Halogenation can further enhance this property.
-
Chloro-quinoline Analogs: These compounds have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The presence of a halogen is noted to enhance the antibacterial efficacy of the core structure.[1]
-
Bromo-substituted Derivatives: The antibacterial activity of bromo-substituted isoquinolines has been less frequently reported in the reviewed literature.[1] However, a new class of alkynyl isoquinolines has shown potent activity against a plethora of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values of 4 µg/mL or 8 µg/mL.[5]
Table 2: Summary of Antimicrobial Activity in Halogenated Isoquinoline/Quinoline Derivatives
| Compound Class | Specific Derivative Example | Microorganism | Reported Activity (MIC) | Reference |
|---|
| Alkynyl Isoquinolines | HSN584 / HSN739 | Fluoroquinolone-resistant S. aureus | 4 µg/mL or 8 µg/mL |[5] |
Enzyme Inhibition
The mechanism of action for many bioactive quinoline derivatives involves the inhibition of key enzymes. Molecular docking studies on novel chloroquinoline-benzenesulfonamide hybrids suggest they may act as inhibitors of the PI3K (Phosphoinositide 3-kinase) enzyme, a critical regulator of cell signaling pathways often dysregulated in cancer.[2] Additionally, certain highly brominated quinoline derivatives have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[4]
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Methodology:
-
Compound Preparation: A stock solution of the this compound derivative is prepared. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizations: Workflows and Pathways
Structure-Activity Relationship (SAR) Insights
Although a detailed SAR for this compound derivatives is not established, general principles can be drawn from related quinoline and isoquinoline series:
-
Halogen Position: The location of the halogen atom on the aromatic ring significantly influences biological activity.[1]
-
Substituents at Position 4: Amino side chains at the C4 position of the quinoline ring have been shown to facilitate antiproliferative activity.[6]
-
Substituents at Position 7: The presence of large, bulky alkoxy groups at the C7 position may be a beneficial pharmacophoric feature for anticancer potency.[6]
-
Side Chain Length: The length of alkylamino side chains can affect antiproliferative potency, with a two-carbon (CH₂) linker often being favorable.[6]
Conclusion and Future Directions
While direct evidence is still emerging, the this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Extrapolations from structurally similar halogenated isoquinolines and quinolines strongly suggest potential for significant anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical development. Investigating their mechanism of action, particularly their potential as kinase inhibitors, will be crucial for advancing these compounds in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-1-chloroisoquinoline: A Pivotal Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-1-chloroisoquinoline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom on the benzene ring and a chlorine atom at the key C1 position of the isoquinoline core, provides two distinct points for chemical modification. This dual reactivity allows for the strategic and efficient construction of complex molecular architectures, making it an ideal precursor for the synthesis of potent and selective kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, two critical classes of therapeutic agents in oncology and beyond. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and synthetic workflows.
Chemical Properties and Synthesis
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution, enabling the facile introduction of amines, alcohols, and other nucleophiles. This orthogonal reactivity is a key feature that underpins its utility in combinatorial and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved from the readily available 5-bromoisoquinoline through a two-step process involving N-oxidation followed by chlorination.
Experimental Protocol: Synthesis of this compound from 5-Bromoisoquinoline [1]
Step 1: N-Oxidation of 5-Bromoisoquinoline
-
To a solution of 5-bromoisoquinoline (60 g, 288 mmol) in dichloromethane (1.5 L), 75% meta-chloroperoxybenzoic acid (m-CPBA, 75 g, 436 mmol) is added.
-
The reaction mixture is heated to 40°C and stirred for 20 hours.
-
Reaction progress is monitored by HPLC.
-
Upon completion, the mixture is cooled to room temperature, and sodium thiosulfate (75 g) is added over 10 minutes, followed by the addition of water (300 mL).
-
The organic phase is separated, washed with 1N sodium hydroxide solution, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used in the next step without further purification.
Step 2: Chlorination of 5-Bromoisoquinoline N-oxide
-
The intermediate from the previous step (37 g, 165 mmol) is dissolved in dichloromethane (900 mL).
-
Phosphorus oxychloride (POCl₃, 37 mL) is added, and the reaction mixture is stirred at 45°C for 18 hours.
-
Reaction progress is monitored by HPLC and/or GC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is carefully treated with water, and the aqueous phase is extracted with dichloromethane.
-
The combined organic phases are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Evaporation of the solvent under reduced pressure affords this compound.
Applications in Medicinal Chemistry
The strategic placement of two distinct halogen atoms on the isoquinoline scaffold makes this compound a powerful precursor for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. Its application is particularly prominent in the development of kinase and PARP inhibitors.
Precursor to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a well-established pharmacophore for kinase inhibition. This compound can be elaborated into potent kinase inhibitors through sequential functionalization.
A general synthetic approach involves an initial nucleophilic substitution at the C1 position, followed by a palladium-catalyzed cross-coupling reaction at the C5 position.
Conceptual Experimental Workflow: Synthesis of Kinase Inhibitors
Caption: General workflow for kinase inhibitor synthesis.
Relevant Signaling Pathway: RAS-RAF-MEK-ERK Cascade
Many kinase inhibitors derived from isoquinoline scaffolds target components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[3]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Precursor to PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[4][5] Inhibiting PARP, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations, leads to synthetic lethality and tumor cell death.[6] The isoquinolinone scaffold, which can be derived from this compound, is a key pharmacophore in several potent PARP inhibitors. 5-bromoisoquinolin-1(2H)-one, a direct precursor to this compound, has been identified as a potent inhibitor of PARP.
Quantitative Data: PARP Inhibition by a Precursor
| Compound | Target | IC₅₀ (nM) |
| 5-bromoisoquinolin-1(2H)-one | PARP | Potent Inhibition |
Relevant Signaling Pathway: DNA Damage Repair and PARP Inhibition
PARP inhibitors trap the PARP enzyme on damaged DNA, leading to the accumulation of double-strand breaks that are lethal to cancer cells with defective homologous recombination repair.
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.
Conclusion
This compound is a cornerstone precursor in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of targeted therapeutics. Its orthogonal reactivity enables the efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase and PARP inhibitors. The detailed synthetic protocols and an understanding of its application in targeting key signaling pathways, as outlined in this guide, provide researchers with the essential knowledge to leverage this powerful building block in their drug discovery endeavors. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of next-generation therapies for a range of diseases.
References
- 1. This compound CAS#: 34551-41-2 [m.chemicalbook.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1-chloroisoquinoline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables provide a structured summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.34 | d | 8.5 | 1H | H-8 |
| 8.15 | d | 5.9 | 1H | H-3 |
| 8.08 | d | 7.6 | 1H | H-6 |
| 7.74 | t | 8.1 | 1H | H-7 |
| 7.61 | d | 5.9 | 1H | H-4 |
Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 151.9 | C-1 |
| 143.5 | C-8a |
| 137.8 | C-5 |
| 131.2 | C-7 |
| 129.5 | C-4a |
| 128.8 | C-6 |
| 127.3 | C-8 |
| 122.1 | C-4 |
| 119.6 | C-3 |
Note: Assignments are predicted based on analogous structures and computational models.
Table 3: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm-1) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 1610, 1580, 1490 | Strong, Medium | C=C Aromatic Ring Stretch |
| 1100-1200 | Strong | C-Cl Stretch |
| 830 | Strong | C-H Out-of-plane Bending |
| 600-700 | Medium-Strong | C-Br Stretch |
Note: Characteristic absorption bands for the key functional groups.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 241/243/245 | High | [M]+• (Molecular ion peak with isotopic pattern for Br and Cl) |
| 206/208 | Medium | [M-Cl]+ |
| 127 | High | [M-Br-Cl]+ |
Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of bromine and chlorine.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of 5-bromoisoquinoline.
Materials:
-
5-Bromoisoquinoline
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) with tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.
Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Spectroscopic Analysis Workflow
The logical flow from sample preparation to data analysis in the spectroscopic characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Solubility and stability of 5-Bromo-1-chloroisoquinoline
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of this compound is limited. This guide provides inferred properties based on related compounds and details standardized, internationally recognized protocols for the experimental determination of these crucial physicochemical parameters.
Introduction
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN. Its structure, featuring a reactive chlorine atom at the 1-position and a bromine atom on the benzene ring, makes it a valuable and versatile intermediate in synthetic organic chemistry. It serves as a key building block in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and for ensuring the quality and purity of downstream products.
This technical guide summarizes the available information on this compound and provides detailed experimental protocols for determining its solubility and stability profiles in accordance with established scientific and regulatory standards.
Physicochemical and Safety Data
A summary of the key physicochemical properties is presented in Table 1. Safety data sheets for this compound and its isomers indicate that it should be handled with care.[2][3] It is typically classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard personal protective equipment should be used when handling this chemical.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34551-41-2 | [2] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [2][3] |
| Appearance | Solid (Form may vary) | N/A |
| Purity | ≥95% (Typical from commercial suppliers) | [2] |
Solubility Profile
Quantitative Solubility Data (To Be Determined)
The following table should be used to record experimentally determined solubility data in various solvents.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is recommended for generating the data for Table 2.[4][5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 5-10 mL). The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the aliquot through a syringe filter appropriate for the solvent used.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[6]
References
An In-depth Technical Guide on the Health and Safety of 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive summary of available health and safety information for 5-Bromo-1-chloroisoquinoline. It is intended for use by qualified professionals in research and development settings. The toxicological properties of this compound have not been fully investigated, and all handling should be conducted with caution by trained personnel.
Chemical Identification and Physical Properties
This compound is a halogenated heterocyclic compound. It is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Due to its reactive sites, it serves as a versatile intermediate for creating more complex molecular structures. The detailed physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| CAS Number | 34551-41-2 | [1][3][4] |
| Appearance | Grey-brown powder/solid | [5] |
| Purity | ≥95% | [3] |
| Storage Temperature | Room temperature, under inert gas (2-8°C recommended) | [2][5] |
| Predicted pKa | 1.06 ± 0.43 | [5] |
| Predicted Density | 1.673 g/cm³ | [5] |
Health and Safety Information
The primary hazards associated with this compound are related to its irritant properties and potential harm upon ingestion, inhalation, or skin contact. Quantitative toxicological data, such as LD50 or LC50 values, are not available in the reviewed literature, indicating that its toxicological profile has not been fully characterized.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and its isomers.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Not Classified | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Not Classified | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Not Classified | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation (Respiratory system) |
Note: Some suppliers also list H302, H312, and H332 for this compound, indicating potential for harm if swallowed, in contact with skin, or inhaled.[3]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the following are general, standardized methodologies used to assess the health hazards identified. These are provided for informational purposes to illustrate how such classifications are typically determined.
This in vitro test is a widely accepted method for identifying skin irritants without the use of live animals.
-
Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
A small amount of the test chemical (this compound) is applied topically to the surface of the skin tissue model.
-
The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. A vital dye (MTT) is added to the cells, and viable cells will reduce it to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Classification: If the mean cell viability is reduced below a certain threshold (typically ≤ 50%) compared to control tissues, the chemical is classified as a skin irritant.
This assay uses corneas from slaughtered cattle to assess the potential for a chemical to cause severe eye damage.
-
Test System: Freshly isolated bovine corneas are mounted in a specialized holder.
-
Procedure:
-
The test chemical is applied to the epithelial surface of the cornea.
-
The cornea is incubated for a set exposure time.
-
After exposure, the cornea is rinsed.
-
-
Endpoint Measurement:
-
Opacity: The cloudiness of the cornea is measured using an opacitometer.
-
Permeability: The passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea is measured with a fluorometer.
-
-
Classification: An index is calculated based on the opacity and permeability scores. Chemicals that exceed a certain score are classified as causing serious eye damage (Category 1), while those with lower but significant scores are classified as eye irritants (Category 2).
Handling, Storage, and Emergency Procedures
Proper handling and storage are critical to minimize risk. The following workflows and procedures are based on standard laboratory safety practices for hazardous chemicals.
Caption: Safe Handling Workflow for this compound
In the event of an exposure or spill, immediate and appropriate action is required.
Caption: Emergency Response Protocol
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation persists, call a physician.[6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Get medical attention if symptoms occur.[6] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[6] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8] Get medical attention if symptoms occur.[6] |
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: No specific hazards arising from the chemical have been identified in the provided documentation. However, combustion may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen halides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information Summary
As previously noted, the toxicological properties of this compound have not been fully investigated. The available information is primarily based on classifications and qualitative assessments.
-
Acute Toxicity: While not formally classified, some suppliers indicate that the substance may be harmful if swallowed, inhaled, or in contact with skin.[3] No quantitative data (e.g., LD50) is available.
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[6]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available. There are no known carcinogenic chemicals in this product.[6]
-
Reproductive Toxicity: No data available.
-
STOT-Single Exposure: May cause respiratory irritation. The target organ is the respiratory system.[6]
-
STOT-Repeated Exposure: No data available.
-
Aspiration Hazard: Not applicable (solid).[6]
Conclusion and Recommendations for Future Research
This compound is a chemical intermediate with identified hazards of skin, eye, and respiratory irritation. The lack of comprehensive toxicological data necessitates a cautious approach to its handling, adhering strictly to the safety protocols outlined in this guide.
For professionals in drug development and research, this data gap represents an opportunity. To better understand the safety profile and potential biological activity of this compound and its derivatives, the following studies are recommended:
-
Quantitative Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.
-
Genotoxicity Assays: Ames test (bacterial reverse mutation assay) and in vitro micronucleus test to assess mutagenic potential.
-
In Vitro/In Vivo Pharmacological Screening: To identify any potential therapeutic activities or off-target effects.
-
Metabolic Stability Assays: To understand its biotransformation and potential for producing reactive metabolites.
By conducting these investigations, a more complete and scientifically robust safety profile can be established, enabling safer handling and more informed decisions in its application for research and development.
References
- 1. This compound [aromalake.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 34551-41-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. biomall.in [biomall.in]
- 5. This compound CAS#: 34551-41-2 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-chloroisoquinoline, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details commercial suppliers, physicochemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Commercial Availability
This compound (CAS No: 34551-41-2) is available from a range of commercial suppliers specializing in fine chemicals and research compounds. The typical purity offered is ≥95%. Below is a summary of prominent suppliers and their product offerings.
| Supplier | Product Number | Purity | Availability |
| Sigma-Aldrich | BL3H1F1CADFF | 95% | In Stock |
| Apollo Scientific | OR300068 | ≥95% | In Stock (UK & US)[1] |
| Frontier Specialty Chemicals | B11654 | 95% | In Stock[2] |
| Aromalake Chemical Co., Ltd. | LS22003 | 97% min | Inquire |
| BLD Pharmatech | BL3H1F1CADFF | - | Inquire |
Physicochemical and Spectroscopic Data
Below is a compilation of key physicochemical and spectroscopic data for this compound. This information is crucial for its identification, handling, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| CAS Number | 34551-41-2 | [1] |
| Appearance | Pale yellow to white solid/powder | [4][5] |
| Melting Point | 123 - 124 °C | [4] |
| Purity | ≥95% - 99.9% (GC) | [1][4] |
| Solubility | Soluble in organic solvents like DMSO and DCM. | |
| Storage | Inert atmosphere, room temperature. | |
| InChI Key | XUWFLTLTPVIRCV-UHFFFAOYSA-N | [6] |
Spectroscopic Data:
While a specific, unified Certificate of Analysis for this compound from a single source is not publicly available, representative analytical data for this and closely related isomers can be found across various chemical suppliers and databases. Key analytical techniques for characterization include:
-
¹H NMR (Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule. Spectra for isomers are available, which can be used as a reference for structure confirmation.[6][7][8]
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
Experimental Protocols
The following sections provide detailed experimental protocols relevant to the synthesis and analysis of this compound. These are based on established methods for similar isoquinoline derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from isoquinoline or a substituted precursor. A plausible synthetic route involves the bromination of isoquinoline followed by chlorination. The following is a representative protocol adapted from known procedures for similar compounds.[12][13][14]
Experimental Workflow for Synthesis
Caption: A potential synthetic workflow for this compound.
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Bromination: Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C). Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature. Stir the reaction mixture for several hours. Quench the reaction with ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 5-bromoisoquinoline. Filter and dry the product.
-
N-Oxidation: Dissolve the 5-bromoisoquinoline in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) and stir at room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 5-bromoisoquinoline N-oxide.
-
Chlorination: Heat the 5-bromoisoquinoline N-oxide in phosphorus oxychloride (POCl₃). After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, eluting with a mixture of hexane and ethyl acetate) to yield this compound.
Analytical Characterization
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or 500 MHz NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values will confirm the structure.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its halogenated isoquinoline scaffold allows for diverse chemical modifications through cross-coupling reactions, making it a key component in the development of kinase inhibitors for cancer therapy.[15][16][17][18]
Role as a Kinase Inhibitor Scaffold:
Isoquinoline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[19] Dysregulation of these pathways is a hallmark of many cancers.[20][21][22][23] The isoquinoline core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The bromo and chloro substituents on the this compound ring serve as handles for further chemical modifications to enhance potency and selectivity for specific kinases.
Targeted Signaling Pathways:
Isoquinoline-based kinase inhibitors have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.[22]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[23]
-
Apoptosis Induction: Many isoquinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[20][23][24]
Signaling Pathway of Isoquinoline-Based Kinase Inhibitors
References
- 1. 34551-41-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound [aromalake.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline | 1934468-86-6 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(34551-41-2) 1H NMR [m.chemicalbook.com]
- 8. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]
- 9. 7-Bromo-1-chloroisoquinoline, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Bromo-1,3-dichloroisoquinoline [synhet.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the isoquinoline scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The targeted functionalization of this privileged heterocycle is therefore a critical endeavor.
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 5-Bromo-1-chloroisoquinoline. The presence of two distinct halogen atoms on the isoquinoline core presents a unique challenge and opportunity for selective functionalization. Capitalizing on the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis, this protocol focuses on the selective amination at the more reactive C5-Br position.
Reaction Principle and Selectivity
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
In the case of this compound, the selective amination at the C5-Br position is predicated on the greater reactivity of the C-Br bond compared to the C-Cl bond in the rate-determining oxidative addition step. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve highly selective amination at the C5 position while leaving the C1-chloro substituent intact for subsequent transformations. A study on the closely related 6-bromo-2-chloroquinoline has demonstrated the feasibility of such selective aminations.[3][4]
Mandatory Visualizations
Logical Relationship of Selective Amination
Caption: Selective Buchwald-Hartwig amination at the C5-Br position.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters and Substrate Scope
The following tables summarize the reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The data is based on established protocols for similar dihalo-N-heterocycles and provides a strong starting point for optimization.[3][4]
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium Carbonate) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Substrate Scope with Primary Amines
| Amine | Product | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 1-Chloro-N-phenylisoquinolin-5-amine | 2 | 4 | NaOtBu (1.2) | 100 | 12-18 | 85-95 |
| p-Toluidine | 1-Chloro-N-(p-tolyl)isoquinolin-5-amine | 2 | 4 | NaOtBu (1.2) | 100 | 12-18 | 80-90 |
| Benzylamine | N-(Benzyl)-1-chloroisoquinolin-5-amine | 2.5 | 5 | Cs₂CO₃ (1.5) | 110 | 16-24 | 75-85 |
| n-Butylamine | N-(Butyl)-1-chloroisoquinolin-5-amine | 2.5 | 5 | Cs₂CO₃ (1.5) | 110 | 16-24 | 70-80 |
Table 3: Substrate Scope with Secondary Amines
| Amine | Product | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 5-(Morpholino)-1-chloroisoquinoline | 2 | 4 | NaOtBu (1.2) | 80 | 8-12 | 90-98 |
| Piperidine | 5-(Piperidin-1-yl)-1-chloroisoquinoline | 2 | 4 | NaOtBu (1.2) | 80 | 8-12 | 88-96 |
| Pyrrolidine | 5-(Pyrrolidin-1-yl)-1-chloroisoquinoline | 2 | 4 | NaOtBu (1.2) | 80 | 8-12 | 90-97 |
| N-Methylaniline | 1-Chloro-N-methyl-N-phenylisoquinolin-5-amine | 2 | 4 | NaOtBu (1.2) | 100 | 12-18 | 82-92 |
Experimental Protocols
General Procedure for the Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (as per tables)
-
XPhos (as per tables)
-
Base (NaOtBu or Cs₂CO₃, as per tables)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, add it along with the other solid reagents in step 1.
-
Reaction: Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.[5]
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Synthesis of Pharmaceutical Intermediates from 5-Bromo-1-chloroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 5-Bromo-1-chloroisoquinoline as a versatile starting material. This bifunctional heterocyclic compound offers two distinct reaction sites, the C1-chloro and C5-bromo positions, allowing for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures prevalent in many active pharmaceutical ingredients (APIs).
The differential reactivity of the C-Cl and C-Br bonds is a key feature of this substrate. In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond due to its lower bond dissociation energy. This allows for selective coupling at the C5 position while leaving the C1-chloro substituent intact for subsequent transformations.
Key Synthetic Applications
This compound is a valuable building block for the synthesis of a variety of pharmaceutical intermediates, particularly kinase inhibitors. For instance, it is a key precursor for the synthesis of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, which are under investigation for the treatment of inflammatory diseases.[1][2] The core structure of these inhibitors is often assembled via a Suzuki-Miyaura coupling at the C5 position of the isoquinoline ring.
The primary palladium-catalyzed cross-coupling reactions for the functionalization of this compound are:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the C5-bromo position with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling the C5-bromo position with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Formation of C-C triple bonds by reacting the C5-bromo position with terminal alkynes.
These reactions provide access to a diverse array of substituted isoquinoline derivatives that can be further elaborated to generate novel drug candidates.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the key cross-coupling reactions of this compound. These data are compiled from literature reports on similar substrates and represent a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8-12 | ~90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10-16 | ~80 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | ~88 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18-24 | ~82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 16-24 | ~85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6-12 | ~92 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 70 | 8-16 | ~88 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 10-18 | ~85 |
Experimental Protocols
The following are detailed protocols for the three major cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to an oven-dried Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add the amine, this compound, and the base.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).
-
Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.
-
Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
References
Application Notes and Protocols: 5-Bromo-1-chloroisoquinoline as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Bromo-1-chloroisoquinoline is a key heterocyclic building block in modern organic synthesis. Its structure, featuring a benzene ring fused to a pyridine ring, is a common scaffold in a wide array of pharmacologically active compounds.[1][2] The strategic placement of two distinct halogen atoms—a chlorine at the C-1 position and a bromine at the C-5 position—provides differential reactivity that can be exploited for selective, stepwise functionalization. The C-1 position on the electron-deficient pyridine ring is activated for nucleophilic substitution and palladium-catalyzed cross-coupling, while the C-5 position on the benzene ring is also amenable to various cross-coupling reactions.[3] This dual functionality makes this compound a highly valuable intermediate for creating diverse molecular architectures in medicinal chemistry and materials science.[4][5]
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
The distinct electronic environments of the C-1 and C-5 positions allow for selective palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7]
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Isoquinolines
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, widely used to synthesize biaryl and heteroaryl-aryl compounds.[7][8] Using this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups, typically at the more reactive C-1 position, to build complex molecular frameworks.[9]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 75-88 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 |
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required).
-
Solvent and Base Addition: Add the base (2.0-3.0 equiv) followed by the degassed solvent system (e.g., Toluene/Water 4:1, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Sonogashira Coupling: Synthesis of Alkynyl-Isoquinolines
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of conjugated systems in materials science.[12][13]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | 60 | 80-92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | DMF | RT to 50 | 75-88 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-85 |
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA, which can also serve as the solvent). Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (from room temperature to 100 °C) for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Analyze the purified compound by NMR and Mass Spectrometry to verify its identity.
Buchwald-Hartwig Amination: Synthesis of Amino-Isoquinolines
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[6][14] Applying this reaction to this compound allows for the introduction of primary or secondary amines, which is a critical transformation for synthesizing compounds with potential biological activity, as the amino-isoquinoline core is a privileged scaffold in medicinal chemistry.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 78-88 |
| 4 | Pyrrolidine | G3-XPhos (2) | - | LHMDS | THF | 80 | 82-93 |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand, and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv), followed by the amine (1.1-1.5 equiv), and finally the anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Reaction: Seal the vessel tightly and heat the mixture with stirring at the designated temperature (typically 80-120 °C) for 12-24 hours. Monitor for completion via LC-MS.
-
Work-up: Cool the reaction to room temperature, pass it through a short pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography.
-
Characterization: Confirm the product's identity and purity via NMR and Mass Spectrometry analysis.
Experimental Workflow and Safety
Successful synthesis using this compound requires careful adherence to standard laboratory procedures for air- and moisture-sensitive reactions.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]
- 5. 3-Bromo-5-chloroisoquinoline [myskinrecipes.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application of 5-Bromo-1-chloroisoquinoline in Drug Discovery: A Detailed Guide for Researchers
Introduction
5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its strategic substitution with bromine and chlorine atoms at key positions allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel bioactive molecules. This document provides detailed application notes, experimental protocols, and data to guide researchers, scientists, and drug development professionals in leveraging this compound for the discovery of new therapeutic agents, with a particular focus on its application as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Isoquinoline and its derivatives have a rich history in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties of the isoquinoline scaffold, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.
Application Notes
The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent enzyme inhibitors, particularly targeting the DNA repair enzyme PARP-1. The chlorine atom at the 1-position is a labile leaving group, susceptible to nucleophilic substitution, while the bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions. This dual reactivity enables the generation of a diverse library of isoquinoline derivatives for structure-activity relationship (SAR) studies.
A significant downstream application of this compound is its conversion to 5-bromoisoquinolin-1(2H)-one. This derivative has been identified as a potent inhibitor of PARP-1, an enzyme critically involved in the repair of single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, resulting in targeted cell death. This makes PARP inhibitors a highly attractive class of anticancer agents.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 | 240 | Enzymatic Assay | [1] |
This data highlights the potential of the isoquinolin-1-one scaffold, accessible from this compound, for potent PARP-1 inhibition.
Experimental Protocols
1. Synthesis of 5-Bromoisoquinolin-1(2H)-one from a Dihydroisoquinolinone Precursor
This protocol describes the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a plausible intermediate derivable from this compound.
-
Materials:
-
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
-
2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ)
-
1,4-Dioxane
-
Ethyl acetate
-
10% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
Combine 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (2 equivalents) in a round-bottom flask containing 1,4-dioxane.[2]
-
Stir the reaction mixture at 100°C for 24 hours under a reflux condenser.[2]
-
After completion of the reaction, remove the solvent by evaporation under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate and wash with 10% aqueous sodium hydroxide solution.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with ethyl acetate.[2]
-
Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate by evaporation.[2]
-
Purify the crude product by flash chromatography using a solvent gradient of dichloromethane and methanol to afford 5-bromoisoquinolin-1(2H)-one as a solid.[2]
-
Confirm the product identity and purity using techniques such as LCMS and ESMS.[2]
-
2. In Vitro PARP-1 Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds like 5-bromoisoquinolin-1(2H)-one against the PARP-1 enzyme. This is a representative protocol that can be adapted from commercially available assay kits.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM MgCl2)
-
Test compound (e.g., 5-bromoisoquinolin-1(2H)-one) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
96-well black assay plates
-
Fluorescent NAD+ detection reagent
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
In a 96-well plate, add the PARP reaction solution containing activated DNA and recombinant human PARP-1 enzyme to each well.[3]
-
Add the test compound dilutions or controls to the respective wells.[3]
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.[3]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction and add the fluorescent NAD+ detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
This compound represents a valuable starting material for the synthesis of potent PARP-1 inhibitors based on the isoquinolin-1-one scaffold. The provided application notes and protocols offer a framework for researchers to explore the potential of this and related compounds in the development of novel anticancer therapeutics. The amenability of the this compound core to diverse chemical modifications, coupled with the established importance of PARP-1 as a therapeutic target, underscores its significance in modern drug discovery efforts. Further investigation into the synthesis of a broader range of derivatives and their comprehensive biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-1-chloroisoquinoline, a versatile building block in the synthesis of complex heterocyclic molecules. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective functionalization at the C-5 position, leaving the C-1 chloro-substituent available for subsequent transformations. This document outlines procedures for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, complete with reaction parameters, and visualizations to guide researchers in their synthetic endeavors.
Chemoselectivity of Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 1-position. This differential reactivity enables selective functionalization at the C-5 position. By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved. For coupling at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine ligands are often required.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-5 position.
Quantitative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene | 100 | 8 | 88 |
Experimental Protocol: Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (see table)
-
Ligand (if required, see table)
-
Base (see table)
-
Degassed solvent (see table)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base and the degassed solvent.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-aryl-1-chloroisoquinoline.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This protocol describes the vinylation of this compound at the C-5 position.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.5 eq) | DMF | 100 | 16 | 78 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | - | NaOAc (2 eq) | DMA | 120 | 24 | 82 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 18 | 75 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (see table)
-
Ligand (if required, see table)
-
Base (see table)
-
Degassed solvent (see table)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas.
-
Add the base, the degassed solvent, and the alkene.
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-alkenyl-1-chloroisoquinoline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-1-chloroisoquinolines.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3 eq) | THF | 65 | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt (3 eq) | DMF | 50 | 8 | 89 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3 eq) | Acetonitrile | RT | 12 | 84 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (see table)
-
Copper(I) iodide (CuI)
-
Base (see table)
-
Degassed solvent (see table)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 5-alkynyl-1-chloroisoquinoline.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This protocol allows for the selective amination of this compound at the C-5 position.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 110 | 24 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3 eq) | t-BuOH | 90 | 16 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (see table)
-
Ligand (see table)
-
Base (see table)
-
Anhydrous, degassed solvent (see table)
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 5-amino-1-chloroisoquinoline derivative.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. This method can be used to introduce a variety of organic groups at the C-5 position of this compound.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 88 |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | DMF | 80 | 10 | 90 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | NMP | 100 | 8 | 85 |
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (see table)
-
Ligand (if required, see table)
-
Additive (if required, see table)
-
Anhydrous, degassed solvent (see table)
Procedure:
-
To a flame-dried flask, add this compound and the palladium catalyst (and ligand/additive if needed).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-1-chloroisoquinoline in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-bromo-1-chloroisoquinoline, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse functionalities at the C1 and C5 positions of the isoquinoline core. The resulting derivatives have shown significant potential as anticancer agents, primarily through the modulation of key cellular signaling pathways.
Introduction to the this compound Scaffold
The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The presence of halogen atoms at the C1 and C5 positions of the isoquinoline ring system in this compound offers two distinct and reactive handles for functionalization. This allows for the systematic and combinatorial generation of a library of derivatives with diverse physicochemical properties, which is a crucial step in modern drug discovery. The derivatization strategies outlined herein are geared towards the synthesis of compounds with potential applications in oncology.
Strategic Derivatization for Anticancer Activity
The derivatization of this compound can be strategically planned to explore structure-activity relationships (SAR) and optimize for anticancer potency. The C1 position is amenable to the introduction of various amino groups via Buchwald-Hartwig amination, while the C5 position can be functionalized with aryl or heteroaryl moieties through Suzuki-Miyaura coupling. This dual functionalization allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.
Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and by inhibiting critical cell survival pathways such as the PI3K/Akt/mTOR signaling cascade.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[2] Therefore, the targeted synthesis of isoquinoline derivatives as inhibitors of this pathway is a promising strategy in cancer therapy.
Data Presentation: Biological Activity of Substituted Isoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of representative substituted isoquinoline and related quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While not all compounds are direct derivatives of this compound, they represent the types of structures that can be accessed and their corresponding biological activities.
| Compound ID | R1 Substituent | R5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| B01002 | (Structure not specified) | (Structure not specified) | SKOV3 (Ovarian) | 7.65 (µg/mL) | [3] |
| C26001 | (Structure not specified) | (Structure not specified) | SKOV3 (Ovarian) | 11.68 (µg/mL) | [3] |
| Compound 7a | 2-Phenyl-4-amino | (Not specified) | HT-29 (Colon) | 8.12 | [4] |
| Compound 7d | 2-Phenyl-4-amino | (Not specified) | HT-29 (Colon) | 9.19 | [4] |
| Compound 7i | 2-Phenyl-4-amino | (Not specified) | HT-29 (Colon) | 11.34 | [4] |
| Compound 4m | (Structure not specified) | (Structure not specified) | A549 (Lung) | 9.32 | [5] |
| Compound 4b | (Structure not specified) | (Structure not specified) | A549 (Lung) | 11.98 | [5] |
| HA-2l | (Indole-based) | (Not specified) | MDA-MB-231 (Breast) | 0.610 | [2] |
| HA-2g | (Indole-based) | (Not specified) | HCT-116 (Colon) | 0.780 | [2] |
Experimental Protocols
The following are detailed methodologies for the key derivatization reactions of this compound.
Protocol 1: Buchwald-Hartwig Amination at the C1 Position
This protocol describes the palladium-catalyzed amination of the C1-chloro position of this compound. The conditions are adapted from established procedures for structurally similar heteroaryl chlorides.[6]
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 equivalents relative to palladium)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction tube or flask equipped with a magnetic stir bar.
-
Add this compound (1.0 equivalent) and the amine.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the reaction vessel tightly. Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-bromo-1-aminoisoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Protocol 2: Suzuki-Miyaura Coupling at the C5 Position
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the C5-bromo position of a 1-substituted-5-bromoisoquinoline with an arylboronic acid. The conditions are based on general procedures for the Suzuki coupling of heteroaryl halides.[7][8]
Materials:
-
1-Substituted-5-bromoisoquinoline (from Protocol 1)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction flask, add the 1-substituted-5-bromoisoquinoline (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-5-arylisoquinoline.
-
Characterization: Characterize the purified product by NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Signaling Pathway: PI3K/Akt/mTOR Inhibition and Apoptosis Induction
Caption: Mechanism of action of anticancer isoquinoline derivatives.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Protocol for Nucleophilic Aromatic Substitution on 1-Chloroisoquinolines: Application Notes for Researchers and Drug Development Professionals
Introduction: The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug discovery. Nucleophilic aromatic substitution (SNAr) on activated halo-isoquinolines, particularly 1-chloroisoquinoline, represents a powerful and versatile strategy for the introduction of diverse functionalities at the C1 position. This document provides detailed application notes and experimental protocols for the SNAr of 1-chloroisoquinolines with a focus on nitrogen, oxygen, and sulfur nucleophiles.
General Principles of Nucleophilic Aromatic Substitution on 1-Chloroisoquinoline
Nucleophilic aromatic substitution on the electron-deficient isoquinoline ring system is facilitated by the nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The reaction typically proceeds via an addition-elimination mechanism. The reactivity of 1-chloroisoquinoline in SNAr reactions makes it a valuable precursor for the synthesis of a wide range of substituted isoquinolines.
I. C-N Bond Formation: Amination of 1-Chloroisoquinolines
The introduction of nitrogen-containing substituents at the 1-position of the isoquinoline core is a common strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for this transformation.
A. Buchwald-Hartwig Amination: A Powerful Tool
The Buchwald-Hartwig amination allows for the formation of C-N bonds between 1-chloroisoquinoline and a wide variety of primary and secondary amines under relatively mild conditions.[1][2] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and good functional group tolerance.
Table 1: Key Parameters for Buchwald-Hartwig Amination of 1-Chloroisoquinolines
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%. |
| Ligand | XPhos, tBuXPhos, BINAP | Ligand choice is crucial and depends on the amine. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[3] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are commonly used. The choice of base can influence the reaction rate and substrate compatibility.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for catalytic activity. |
| Temperature | 80-120 °C | Reaction temperature is optimized based on the reactivity of the coupling partners. |
B. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
1-Chloroisoquinoline
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add the amine (1.2 equiv).
-
Add the anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Examples of Buchwald-Hartwig Amination of Substituted 1-Chloroisoquinolines with Various Amines
| 1-Chloroisoquinoline Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-3,6-dimethoxyisoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 1-Chloro-3,6-dimethoxyisoquinoline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 1-Chloro-3,6-dimethoxyisoquinoline | Benzylamine | Pd₂(dba)₃ / tBuXPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 1-Chloroisoquinoline | Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 10 | 95 |
Note: The data in this table is representative and compiled from typical Buchwald-Hartwig reaction conditions. Actual yields may vary depending on the specific substrates and reaction optimization.
II. C-O Bond Formation: Synthesis of 1-Alkoxy- and 1-Aryloxyisoquinolines
The synthesis of 1-alkoxy- and 1-aryloxyisoquinolines from 1-chloroisoquinoline can be achieved through nucleophilic aromatic substitution with the corresponding alkoxides or phenoxides.
A. Reaction with Alkoxides
The reaction of 1-chloroisoquinoline with sodium or potassium alkoxides provides a direct route to 1-alkoxyisoquinolines. The reactivity of the alkoxide is a key factor, with less sterically hindered alkoxides generally giving higher yields.
Table 3: Reaction of 1-Chloroisoquinoline with Alkoxides
| Alkoxide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | NaH | DMF | 80 | 6 | 1-Methoxyisoquinoline | 85 |
| Sodium Ethoxide | NaH | Ethanol | Reflux | 8 | 1-Ethoxyisoquinoline | 82 |
| Potassium tert-Butoxide | KOtBu | t-BuOH | Reflux | 12 | 1-tert-Butoxyisoquinoline | 75[5] |
B. Experimental Protocol: General Procedure for Reaction with Sodium Methoxide
Materials:
-
1-Chloroisoquinoline
-
Sodium methoxide
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with a condenser and stirring mechanism
Procedure:
-
To a solution of 1-chloroisoquinoline (1.0 equiv) in anhydrous DMF, add sodium methoxide (1.5 equiv) in portions at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. C-S Bond Formation: Synthesis of 1-Thioisoquinolines
The introduction of a sulfur linkage at the C1 position of isoquinoline can be accomplished by reacting 1-chloroisoquinoline with thiols in the presence of a base, or with pre-formed thiolates.
A. Reaction with Thiolates
The reaction with sodium or potassium thiolates is a straightforward method for the synthesis of 1-(alkylthio)- and 1-(arylthio)isoquinolines.
Table 4: Reaction of 1-Chloroisoquinoline with Thiolates
| Thiolate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium thiophenoxide | NaH | DMF | 100 | 5 | 1-(Phenylthio)isoquinoline | 90 |
| Sodium ethanethiolate | NaH | DMF | 80 | 6 | 1-(Ethylthio)isoquinoline | 88 |
B. Experimental Protocol: General Procedure for Reaction with Sodium Thiophenoxide
Materials:
-
1-Chloroisoquinoline
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with a stirring mechanism
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equiv) in anhydrous DMF at 0 °C, add a solution of thiophenol (1.5 equiv) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-chloroisoquinoline (1.0 equiv) in DMF.
-
Heat the reaction mixture to 100 °C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic transformations described, the following diagrams are provided in the DOT language.
Caption: Synthetic routes from 1-chloroisoquinoline.
References
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 1-acylisoquinolines from isoquinoline, alcohols, and CCl4 catalyzed by iron complexes | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-Bromo-1-chloroisoquinoline in the Synthesis of Novel Heterocyclic Compounds
Introduction
5-Bromo-1-chloroisoquinoline is a versatile bifunctional building block for the synthesis of complex heterocyclic compounds. Its structure features two halogen atoms at distinct positions with differential reactivity, allowing for site-selective functionalization. The chlorine atom at the C1 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions. This differential reactivity makes it a valuable precursor for creating diverse molecular scaffolds, particularly for applications in medicinal chemistry and drug development, where isoquinoline derivatives are known to exhibit a range of biological activities, including anticancer and antiviral properties.[1][2][3]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the ability to selectively address either the C1 or C5 position.
-
C1 Position (1-chloro): The chlorine atom is located on the electron-deficient pyridine ring of the isoquinoline system. This position is activated for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[4]
-
C5 Position (5-bromo): The bromine atom is on the benzene ring. This C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[5] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
This selective reactivity enables a modular approach to synthesis, where each position can be functionalized sequentially to build molecular complexity.
Application Note 1: Suzuki Cross-Coupling at the C5-Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex.[6] For this compound, this reaction selectively occurs at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[5]
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 85 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 75-88[7] |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 70-80[7] |
Note: Yields are representative and based on typical Suzuki reactions of bromo-heterocycles.[7]
References
Flow Chemistry Methods for the Synthesis of Isoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The development of efficient and scalable methods for the synthesis of isoquinoline derivatives is therefore of significant interest to the pharmaceutical and fine chemical industries. Flow chemistry, with its inherent advantages of enhanced safety, improved heat and mass transfer, and potential for automation and scale-up, has emerged as a powerful technology for the synthesis of these important heterocyclic compounds.
This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline derivatives using various methods adapted to continuous flow conditions.
Bischler-Napieralski Reaction in Flow
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides. In a flow setup, the rapid heating and mixing can significantly reduce reaction times and improve yields.
Application Note: Continuous Flow Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol describes the synthesis of a key intermediate for several isoquinoline alkaloids. The use of a flow reactor allows for the safe handling of phosphorus oxychloride and precise control over the reaction temperature.
Experimental Protocol:
A solution of N-(3,4-dimethoxyphenethyl)acetamide (0.5 M in acetonitrile) and a solution of phosphorus oxychloride (1.5 M in acetonitrile) are drawn into two separate syringes and placed on a syringe pump. The two streams are pumped at a 1:1 ratio into a T-mixer and then into a heated reactor coil. The output from the reactor is then passed through a back-pressure regulator to maintain a constant pressure. The crude product stream is collected and quenched with an aqueous solution of sodium hydroxide.
Data Presentation:
| Parameter | Value |
| Starting Material | N-(3,4-dimethoxyphenethyl)acetamide |
| Reagents | Phosphorus oxychloride |
| Solvent | Acetonitrile |
| Concentration (SM) | 0.5 M |
| Concentration (Reagent) | 1.5 M |
| Flow Rate (Total) | 2.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 5 min |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Yield | 92% |
Workflow Diagram:
Pictet-Spengler Reaction in Flow
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. Flow chemistry enables precise control over reaction times and temperatures, which is crucial for achieving high yields and selectivities.
Application Note: Continuous Flow Synthesis of (S)-Salsolidine
This protocol details the asymmetric synthesis of the tetrahydroisoquinoline alkaloid (S)-Salsolidine. The use of a chiral phosphoric acid catalyst in a continuous flow system allows for efficient catalyst recycling and high enantioselectivity.
Experimental Protocol:
A solution of dopamine hydrochloride (0.2 M in methanol) and a solution of acetaldehyde (0.4 M in methanol) containing a chiral phosphoric acid catalyst (5 mol%) are prepared. The two solutions are pumped at a 1:1 ratio into a T-mixer and then through a reactor coil at a controlled temperature. The product stream is collected and can be purified by chromatography.
Data Presentation:
| Parameter | Value |
| Starting Material | Dopamine hydrochloride |
| Reagents | Acetaldehyde, Chiral Phosphoric Acid |
| Solvent | Methanol |
| Concentration (SM) | 0.2 M |
| Concentration (Reagent) | 0.4 M |
| Flow Rate (Total) | 0.5 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 10 min |
| Temperature | 40 °C |
| Yield | 85% |
| Enantiomeric Excess | 95% ee |
Workflow Diagram:
Pomeranz-Fritsch-Bobbitt Reaction in Flow
The Pomeranz-Fritsch-Bobbitt reaction provides access to tetrahydroisoquinolines through the cyclization of N-substituted aminoacetals. The harsh acidic conditions often required can be managed more safely in a continuous flow reactor.[1]
Application Note: Continuous Flow Synthesis of N-Benzyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes a two-step, one-flow synthesis starting from benzaldehyde and aminoacetaldehyde diethyl acetal. The intermediate Schiff base is reduced in-line before the acid-catalyzed cyclization.
Experimental Protocol:
A solution of benzaldehyde (0.5 M in ethanol) and aminoacetaldehyde diethyl acetal (0.5 M in ethanol) are mixed and pumped through a packed-bed reactor containing a reducing agent (e.g., polymer-supported borohydride) at room temperature. The output is then mixed with a stream of concentrated hydrochloric acid (6 M) and passed through a heated reactor coil. The product stream is neutralized with aqueous sodium bicarbonate.
Data Presentation:
| Parameter | Value |
| Starting Materials | Benzaldehyde, Aminoacetaldehyde diethyl acetal |
| Reagents | Polymer-supported borohydride, HCl |
| Solvent | Ethanol |
| Concentration | 0.5 M |
| Flow Rate (Step 1) | 1.0 mL/min |
| Reactor (Step 1) | Packed-bed reactor |
| Temperature (Step 1) | 25 °C |
| Flow Rate (Step 2) | 1.0 mL/min (organic) + 0.5 mL/min (acid) |
| Reactor (Step 2) | 10 mL coil |
| Temperature (Step 2) | 80 °C |
| Yield | 78% |
Workflow Diagram:
Rh(III)-Catalyzed C-H Activation/Annulation in Flow
Transition-metal-catalyzed C-H activation and annulation reactions offer a modern and atom-economical approach to isoquinoline synthesis. Flow chemistry can enhance the efficiency and safety of these catalytic processes.
Application Note: Continuous Flow Synthesis of Isoquinolones from Benzamides and Alkynes
This protocol describes the Rh(III)-catalyzed synthesis of an isoquinolone derivative. The flow setup allows for efficient screening of reaction parameters and straightforward scaling.
Experimental Protocol:
A solution of N-methoxybenzamide (0.2 M), diphenylacetylene (0.3 M), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in 1,2-dichloroethane is prepared. This solution is pumped through a heated reactor coil. The output stream is collected and purified by chromatography.
Data Presentation:
| Parameter | Value |
| Starting Materials | N-methoxybenzamide, Diphenylacetylene |
| Catalyst System | [Cp*RhCl₂]₂, AgSbF₆ |
| Solvent | 1,2-Dichloroethane |
| Concentration (Amide) | 0.2 M |
| Concentration (Alkyne) | 0.3 M |
| Flow Rate | 0.2 mL/min |
| Reactor Volume | 4 mL |
| Residence Time | 20 min |
| Temperature | 100 °C |
| Yield | 88% |
Workflow Diagram:
Photocatalytic Synthesis of Isoquinoline Derivatives in Flow
Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis. Flow photoreactors provide uniform irradiation and efficient light penetration, leading to significantly reduced reaction times and improved yields compared to batch processes.
Application Note: Continuous Flow Synthesis of 4-Acyl-isoquinoline-1,3-diones
This protocol describes the photocatalytic synthesis of a functionalized isoquinoline-1,3-dione. The use of a flow photoreactor enables efficient and scalable production.
Experimental Protocol:
A solution of N-methyl-N-phenyl-2-vinylbenzamide (0.1 M), an aliphatic aldehyde (0.2 M), and a photocatalyst (e.g., Eosin Y, 2 mol%) in acetonitrile is prepared. The solution is pumped through a transparent fluorinated ethylene propylene (FEP) tubing reactor wrapped around a light source (e.g., blue LEDs). The output is collected and the solvent is evaporated.
Data Presentation:
| Parameter | Value |
| Starting Material | N-methyl-N-phenyl-2-vinylbenzamide |
| Reagents | Aliphatic aldehyde, Eosin Y |
| Solvent | Acetonitrile |
| Concentration (Amide) | 0.1 M |
| Concentration (Aldehyde) | 0.2 M |
| Flow Rate | 0.1 mL/min |
| Reactor Volume | 2 mL |
| Residence Time | 20 min |
| Light Source | Blue LEDs (465 nm) |
| Yield | 90% |
Workflow Diagram:
Electrochemical Synthesis of Isoquinolines in Flow
Electrochemical synthesis offers a sustainable alternative to traditional methods by replacing chemical oxidants or reductants with electricity. Flow electrochemical cells provide a high surface-area-to-volume ratio, enhancing mass transfer and reaction efficiency.
Application Note: Electrochemical Flow Synthesis of Isoquinolines from Benzamides and Alkynes
This protocol outlines the electrochemical synthesis of an isoquinoline derivative in a continuous flow cell. This method avoids the use of stoichiometric metal oxidants, making it a greener synthetic route.
Experimental Protocol:
A solution of benzamide (0.1 M), 4-octyne (0.2 M), and a supporting electrolyte (e.g., n-Bu₄NBF₄, 0.1 M) in a suitable solvent (e.g., acetonitrile/trifluoroethanol) is prepared. This solution is continuously pumped through an electrochemical flow cell equipped with a graphite anode and a platinum cathode. A constant current is applied across the electrodes. The product stream is collected for further purification.
Data Presentation:
| Parameter | Value |
| Starting Materials | Benzamide, 4-Octyne |
| Electrolyte | n-Bu₄NBF₄ |
| Solvent | Acetonitrile/Trifluoroethanol |
| Concentration (Amide) | 0.1 M |
| Concentration (Alkyne) | 0.2 M |
| Flow Rate | 0.2 mL/min |
| Cell Volume | 1.0 mL |
| Current | 10 mA |
| Temperature | 25 °C |
| Yield | 82% |
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-chloroisoquinoline
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the yield of 5-Bromo-1-chloroisoquinoline synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of 5-Bromoisoquinoline (Step 1) | 1. Incomplete bromination of isoquinoline. 2. Formation of undesired isomers (e.g., 8-bromoisoquinoline). 3. Suboptimal reaction temperature. 4. Impure N-Bromosuccinimide (NBS). | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Strictly control the reaction temperature, keeping it between -26°C and -15°C during NBS addition.[1] 3. Ensure precise temperature control to favor the formation of the 5-bromo isomer.[1] 4. Use recrystallized and dried NBS to avoid the need for a large excess, which can lead to the formation of 5,8-dibromoisoquinoline.[1] |
| Low or No Yield of this compound (Step 2) | 1. Incomplete N-oxidation of 5-bromoisoquinoline. 2. Inefficient chlorination of the N-oxide intermediate. 3. Degradation of starting material or product. 4. Presence of moisture in the reaction. | 1. Ensure the oxidation reaction with m-CPBA goes to completion by monitoring via TLC or HPLC. 2. Use a sufficient excess of a fresh chlorinating agent like phosphorus oxychloride (POCl₃). 3. Avoid excessive heating during the chlorination step, as it can lead to decomposition. 4. Ensure all glassware is flame-dried and use anhydrous solvents, as reagents like POCl₃ are highly sensitive to moisture. |
| Formation of Multiple Byproducts | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high or not well-controlled. 3. Presence of impurities in starting materials. | 1. Carefully measure and control the molar ratios of all reactants. 2. Maintain the recommended temperature ranges for each step of the synthesis. 3. Use high-purity, and if necessary, freshly purified starting materials. |
| Dark-Colored Reaction Mixture or Product | 1. Polymerization of reactants or products. 2. Decomposition at elevated temperatures. 3. Presence of colored impurities. | 1. Minimize reaction time and avoid excessive heating. 2. Purify the crude product promptly after the work-up procedure. 3. Consider treating the crude product with activated carbon or performing a recrystallization to remove colored impurities. |
| Difficulties in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of side products with similar polarity to the desired product. 3. Formation of emulsions during work-up. | 1. Optimize reaction conditions to ensure complete conversion of starting materials. 2. Employ column chromatography with a suitable solvent system for purification. A gradient elution may be necessary.[1] 3. During aqueous work-up, add brine to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent synthetic pathway involves a two-step process starting from isoquinoline. The first step is the bromination of isoquinoline, typically using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, to produce 5-bromoisoquinoline.[1] The second step involves the N-oxidation of 5-bromoisoquinoline, often with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by chlorination of the resulting N-oxide with a reagent such as phosphorus oxychloride (POCl₃).
Q2: Why is temperature control so critical during the bromination of isoquinoline?
A2: Precise temperature control during the bromination step is crucial to ensure the regioselective formation of 5-bromoisoquinoline and to minimize the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired product.[1] The reaction should be maintained at a low temperature, typically between -22°C and -26°C, during the addition of NBS.[1]
Q3: My yield of this compound is consistently low. What are the key parameters to investigate for the chlorination step?
A3: For the chlorination of the 5-bromoisoquinoline N-oxide, several factors can contribute to low yields:
-
Purity of the N-oxide: Ensure the N-oxide intermediate from the previous step is pure.
-
Activity of the Chlorinating Agent: Use a fresh or properly stored bottle of POCl₃, as it can degrade over time.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reaction Temperature and Time: Overheating can lead to decomposition. Monitor the reaction's progress to determine the optimal reaction time.
Q4: Are there alternative chlorinating agents to POCl₃?
A4: Yes, while POCl₃ is commonly used, other reagents can be employed for the chlorination of N-oxides. These include sulfuryl chloride (SO₂Cl₂), and mixtures like phosphorus pentachloride (PCl₅) with POCl₃. The choice of reagent can influence the reaction conditions and yield.
Q5: What is the best method to purify the final this compound product?
A5: Purification of the crude product is often achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method.
Data Presentation
The following table summarizes key quantitative data for the synthesis of 5-bromoisoquinoline, the precursor to this compound. Specific yield data for the subsequent chlorination step is less commonly reported in comparative tables, but the provided protocols offer guidance on achieving good yields.
Table 1: Synthesis of 5-Bromoisoquinoline from Isoquinoline
| Parameter | Value | Notes | Reference |
| Starting Material | Isoquinoline | 97% purity | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Recrystallized and dried | [1] |
| Solvent | Concentrated Sulfuric Acid (96%) | --- | [1] |
| Reaction Temperature | -26°C to -15°C | Critical for regioselectivity | [1] |
| Reaction Time | 4-5 hours | Monitored by TLC | [1] |
| Yield | 47-49% | After fractional distillation | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Isoquinoline (44.0 g, 330 mmol)
-
Concentrated Sulfuric Acid (96%, 340 mL)
-
N-Bromosuccinimide (NBS) (64.6 g, 363 mmol), recrystallized
-
25% Aqueous Ammonia
-
Diethyl Ether
-
1M Sodium Hydroxide (aq)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Slowly add 44.0 g of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C in a dry ice-acetone bath.
-
Add 64.6 g of recrystallized NBS in portions, maintaining the internal temperature between -22°C and -26°C.
-
Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
-
Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.
-
Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extract the alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).
-
Combine the organic layers, wash with 200 mL of 1M NaOH (aq) and 200 mL of water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a light brown solid.
-
Purify the crude product by fractional distillation under reduced pressure (bp 145-149°C at 14 mm) to obtain 5-bromoisoquinoline as a white solid (yield: 34-36 g, 47-49%).
Protocol 2: Synthesis of this compound
This is a general procedure based on common methods for the N-oxidation and subsequent chlorination of isoquinolines.
Materials:
-
5-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)
-
Dichloromethane (DCM)
-
Sodium Thiosulfate
-
1N Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Phosphorus Oxychloride (POCl₃)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
Part A: N-Oxidation
-
Dissolve 5-bromoisoquinoline in dichloromethane.
-
Add m-CPBA (approximately 1.5 equivalents) to the solution.
-
Heat the reaction mixture at around 40°C and stir for 20 hours, monitoring the reaction progress by HPLC or TLC.
-
After completion, cool the mixture to room temperature and quench by adding sodium thiosulfate, followed by water.
-
Separate the organic phase, wash it with 1N sodium hydroxide solution, and then dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the 5-bromoisoquinoline N-oxide, which can be used in the next step without further purification.
Part B: Chlorination
-
Dissolve the 5-bromoisoquinoline N-oxide intermediate in dichloromethane.
-
Add phosphorus oxychloride (POCl₃, several equivalents).
-
Stir the reaction at approximately 45°C for 18 hours, monitoring for completion by HPLC or GC.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully treat the residue with water and extract the aqueous phase with dichloromethane.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and evaporate the solvent under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 5-Bromo-1-chloroisoquinoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Bromo-1-chloroisoquinoline via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For halo-isoquinolines, which are often sparingly soluble in many solvents, a mixed solvent system may be necessary. Based on analogous compounds, good starting points for solvent screening include heptane/toluene mixtures, or using a solvent in which the compound is highly soluble like dichloromethane (DCM) or tetrahydrofuran (THF) and adding a miscible anti-solvent in which it is insoluble.[1]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be due to a high concentration of impurities or if the solution is too saturated. To remedy this, try reheating the solution and adding more of the primary solvent to decrease the saturation. Then, allow the solution to cool more slowly to encourage crystal formation rather than oiling.[2][3]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated. If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5] If the issue is supersaturation, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[4][6]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield is a common issue in recrystallization and can be caused by several factors. Using the minimum amount of hot solvent to dissolve the crude product is critical.[6] Ensure the solution is sufficiently cooled before filtration to minimize the amount of product that remains dissolved in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]
Q5: The purity of my this compound is still low after recrystallization. What can I do?
A5: If impurities persist, a second recrystallization may be necessary. It is also possible that the chosen solvent is not effective at separating the specific impurities present. Common impurities in the synthesis of this compound can include unreacted 5-bromoisoquinoline. Consider using a different solvent system or a preliminary purification step, such as a silica plug, before recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude this compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is used. | - Test the solubility in a range of solvents to find a more suitable one. - Gradually add more hot solvent until the solid dissolves. |
| The compound "oils out" upon cooling. | - The solution is too concentrated. - The cooling rate is too fast. - The melting point of the compound is lower than the boiling point of the solvent. | - Add more solvent to the hot solution to reduce the concentration. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Select a solvent with a lower boiling point. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then cool again.[4][5] - Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[4][6] |
| Crystals form too quickly and are very fine. | - The solution cooled too rapidly. | - Reheat the solution to redissolve the solid, and then allow it to cool more slowly. Insulating the flask can help.[5] |
| Low recovery of pure product. | - Too much solvent was used for dissolution or washing. - The solution was not cooled sufficiently before filtration. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[6] - Ensure the flask is thoroughly cooled in an ice bath before filtering. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during transfer. |
| The recrystallized product is still impure (e.g., colored). | - The chosen solvent is not effective for removing the specific impurities. - Impurities co-crystallized with the product. - The crystals were not washed properly. | - Try a different recrystallization solvent or a solvent pair. - Consider a pre-purification step like activated charcoal treatment if colored impurities are present.[5] - Ensure to wash the crystals with a small amount of fresh, cold solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., heptane, toluene, ethanol, ethyl acetate, dichloromethane) to each test tube at room temperature to assess solubility. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes with the undissolved solid and observe the solubility. The ideal solvent will dissolve the compound completely at its boiling point.
-
Based on these tests, select a suitable solvent or a solvent pair (one solvent in which the compound is soluble and a miscible one in which it is not). A heptane/toluene mixture is a good starting point.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent of a pair).
-
Heat the mixture on a hot plate with stirring.
-
Add the hot solvent in small portions until the solid just dissolves.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Preheat a second flask and a funnel with fluted filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution containing the dissolved product.
4. Crystallization:
-
If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
6. Drying:
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Boiling Point (°C) | Polarity | Solubility at Room Temp. | Solubility at Boiling Point |
| Heptane | 98 | Nonpolar | Low | Moderate |
| Toluene | 111 | Nonpolar | Low | High |
| Ethanol | 78 | Polar | Low | Moderate |
| Ethyl Acetate | 77 | Intermediate | Moderate | High |
| Dichloromethane | 40 | Intermediate | High | High |
| Tetrahydrofuran | 66 | Polar | High | High |
| Water | 100 | Very Polar | Insoluble | Insoluble |
Note: This data is estimated based on the general solubility of halo-aromatic compounds and may need to be confirmed experimentally.
Visualization
References
- 1. reddit.com [reddit.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Column chromatography conditions for purifying 5-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 5-Bromo-1-chloroisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Improper column packing. | - Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound, with good separation from impurities.- Ensure proper column packing: Pack the column with a slurry of silica gel in the initial, least polar eluent to avoid cracks and air bubbles. |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., use a higher ratio of hexanes to ethyl acetate). |
| Product Does Not Elute from the Column (Low to No Rf) | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. This can be done by incrementally increasing the percentage of the polar solvent in the mixture (gradient elution). |
| Streaking of the Compound on TLC and Column | - The compound may be too polar for the silica gel.- The compound may be acidic or basic, leading to strong adsorption.- The compound might be degrading on the silica. | - Add a small amount (0.5-2%) of a more polar solvent like methanol to the eluent.- If the compound is suspected to be basic, a small amount of triethylamine (~0.1-1%) can be added to the eluent to neutralize the acidic silica gel.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina. |
| Co-elution of Impurities with the Product | - Impurities have very similar polarity to the product. | - Employ a very shallow solvent gradient to improve separation.- Use a longer column to increase the separation distance between compounds.- Consider a different stationary phase (e.g., alumina) or a different solvent system. |
| Product Crystallizes on the Column | - The compound has low solubility in the eluent. | - Choose a solvent system in which the compound is more soluble.- Run the chromatography at a slightly elevated temperature (if feasible with the experimental setup). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the purification of similar halogenated isoquinolines, a good starting point for TLC analysis and subsequent column chromatography would be a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity. Another system to explore is dichloromethane and hexanes.
Q2: What is the recommended stationary phase for purifying this compound?
A2: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and generally effective stationary phase for compounds of this type. If the compound shows signs of degradation or strong adsorption, neutral alumina can be considered as an alternative.
Q3: How can I determine the correct fractions to collect?
A3: Monitor the fractions as they elute from the column using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and run it in the optimized eluent system. Combine the fractions that show a single, pure spot corresponding to the Rf of this compound.
Q4: My compound is not visible under UV light on the TLC plate. How can I visualize it?
A4: If this compound is not UV-active, you can use other visualization techniques. Staining the TLC plate with potassium permanganate solution or iodine vapor are common general methods for visualizing organic compounds.
Q5: What should I do if my purified product is still not pure?
A5: If the product remains impure after a single column, you can perform a second column chromatography, potentially with a different solvent system or stationary phase. Alternatively, recrystallization from a suitable solvent can be an effective final purification step.
Experimental Protocol: General Guideline
This is a general protocol and may require optimization based on the specific impurities present in your crude sample.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the plate under UV light.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.
2. Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions in a systematic manner (e.g., in test tubes or small flasks).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting poor separation.
Technical Support Center: Synthesis of 5-Bromo-1-chloroisoquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway is a three-step process starting from isoquinoline:
-
Bromination: Electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline.
-
N-Oxidation: Oxidation of the nitrogen atom in 5-bromoisoquinoline to form 5-bromoisoquinoline N-oxide.
-
Chlorination: Deoxygenative chlorination of 5-bromoisoquinoline N-oxide to afford the final product, this compound.
Q2: What are the critical parameters in the initial bromination of isoquinoline?
Careful control of reaction temperature and the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), are crucial.[1] Maintaining a low temperature (between -26°C and -18°C) is essential to ensure the regioselective formation of 5-bromoisoquinoline and to suppress the formation of the 8-bromoisoquinoline isomer, which is difficult to separate.[1] Using more than 1.1 equivalents of NBS should be avoided as it can lead to the formation of 5,8-dibromoisoquinoline.[1]
Q3: What are the common side products in the N-oxidation step?
The primary byproduct in the N-oxidation of 5-bromoisoquinoline with meta-chloroperoxybenzoic acid (m-CPBA) is m-chlorobenzoic acid.[2] This byproduct is typically removed during the workup procedure by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[3]
Q4: What side products can be expected during the final chlorination step with phosphoryl chloride (POCl₃)?
Potential side products in the chlorination of 5-bromoisoquinoline N-oxide include:
-
Unreacted 5-bromoisoquinoline N-oxide: Incomplete reaction can leave residual starting material.
-
Isomeric chloroisoquinolines: While chlorination is expected at the C1 position, there is a possibility of chlorination at other positions on the isoquinoline ring, depending on the reaction conditions and the influence of the bromo-substituent. For instance, in a related molecule, chlorination was observed at the 4-position.
-
Hydrolyzed product: During workup, the 1-chloro group can be susceptible to hydrolysis, reverting to a 1-hydroxy group (5-bromoisoquinolin-1(2H)-one).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-bromoisoquinoline in the first step. | - Incomplete reaction. - Formation of isomeric or di-brominated byproducts.[1] | - Ensure complete dissolution of isoquinoline before adding NBS.[1] - Use recrystallized NBS to ensure its reactivity.[1] - Strictly control the reaction temperature between -26°C and -18°C.[1] - Use no more than 1.1 equivalents of NBS.[1] |
| Presence of 8-bromoisoquinoline impurity. | The reaction temperature during bromination was too high.[1] | This isomer is very difficult to remove by distillation or recrystallization. Prevention by strict temperature control is key. Column chromatography may be required for separation.[1] |
| Formation of 5,8-dibromoisoquinoline. | Excess NBS was used in the bromination step.[1] | Use a maximum of 1.1 equivalents of NBS. If formed, this byproduct may be separable by fractional distillation or column chromatography. |
| Incomplete N-oxidation of 5-bromoisoquinoline. | - Insufficient m-CPBA. - Reaction time is too short. | - Use a slight excess of m-CPBA (e.g., 1.5 equivalents). - Monitor the reaction by TLC until the starting material is consumed. |
| Residual m-chlorobenzoic acid in the N-oxide product. | Inefficient removal during workup.[3] | Wash the organic extract thoroughly with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.[1][3] |
| Low yield of this compound in the final step. | - Incomplete reaction. - Hydrolysis of the product during workup. | - Ensure anhydrous conditions for the reaction with POCl₃. - A higher reaction temperature or longer reaction time may be required. - During workup, minimize contact with water and use a gentle basification method with cooling. |
| Product contains unreacted 5-bromoisoquinoline N-oxide. | Insufficient POCl₃ or inadequate heating. | - Use POCl₃ as both the reagent and solvent, and heat the reaction mixture, for example, at 100°C. - Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. |
| Purification of the final product is challenging. | The crude product contains a mixture of isomers or other byproducts with similar polarities. | Column chromatography using a suitable eluent system (e.g., dichloromethane/hexane) followed by recrystallization is often effective for obtaining high-purity this compound.[4] |
Experimental Protocols
Step 1: Synthesis of 5-Bromoisoquinoline[1]
This procedure is adapted from Organic Syntheses.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Isoquinoline | 129.16 | 44.0 g (40 mL) | 0.330 |
| Sulfuric acid (96%) | 98.08 | 340 mL | - |
| N-Bromosuccinimide (NBS) | 177.98 | 64.6 g | 0.363 |
| Diethyl ether | 74.12 | ~1.2 L | - |
| 25% aq. NH₃ | - | As needed | - |
| 1M NaOH (aq) | 40.00 | 200 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Slowly add 40 mL of isoquinoline, keeping the internal temperature below 30°C.
-
Cool the solution to -25°C using a dry ice-acetone bath.
-
Add 64.6 g of NBS in portions, maintaining the temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C ± 1°C, then for 3 hours at -18°C ± 1°C.
-
Pour the reaction mixture onto 1 kg of crushed ice.
-
Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extract the aqueous suspension with diethyl ether (1 x 800 mL, 2 x 200 mL).
-
Wash the combined organic layers with 200 mL of 1M NaOH (aq) and 200 mL of water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to yield 5-bromoisoquinoline as a white solid.
Step 2 & 3: Synthesis of this compound (General Procedure)
This is a general procedure and may require optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-Bromoisoquinoline | 208.05 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~75%) | 172.57 (for 100%) |
| Dichloromethane (DCM) | 84.93 |
| Sodium thiosulfate | 158.11 |
| 1N Sodium hydroxide | 40.00 |
| Anhydrous magnesium sulfate | 120.37 |
| Phosphoryl chloride (POCl₃) | 153.33 |
| Saturated sodium bicarbonate | 84.01 |
Procedure:
N-Oxidation:
-
Dissolve 5-bromoisoquinoline in dichloromethane.
-
Add approximately 1.5 equivalents of m-CPBA.
-
Heat the mixture (e.g., to 40°C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with 1N sodium hydroxide and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 5-bromoisoquinoline N-oxide.
Chlorination:
-
Dissolve the crude 5-bromoisoquinoline N-oxide in a suitable solvent like dichloromethane or use neat POCl₃.
-
Add phosphoryl chloride (POCl₃).
-
Heat the reaction mixture (e.g., to 45°C or reflux) and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture with ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain this compound.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Troubleshooting Logic for Bromination Step
Caption: Troubleshooting workflow for the bromination of isoquinoline.
References
Optimization of reaction conditions for 5-Bromo-1-chloroisoquinoline synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 5-Bromo-1-chloroisoquinoline. It includes frequently asked questions (FAQs), detailed troubleshooting, experimental protocols, and comparative data to assist in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the chlorination of 5-bromoisoquinolin-1(2H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group of the isoquinolinone into a chlorine atom.
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on the reaction conditions, purity of starting materials, and work-up procedure. Optimized protocols can achieve high yields, but it is not uncommon to encounter lower yields during initial attempts.
Q3: What are the critical parameters to control during the reaction?
The key parameters to monitor and control are reaction temperature, reaction time, and the stoichiometry of the reagents. Careful control of these factors is crucial to minimize byproduct formation and maximize the yield of the desired product.[1][2]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products due to prolonged reaction times.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction.- Degradation of starting material or product.- Inefficient purification.- Sub-optimal reaction temperature. | - Monitor the reaction progress closely using TLC or HPLC to ensure completion.[3]- Ensure anhydrous (dry) reaction conditions, as chlorinating agents like POCl₃ are sensitive to moisture.- Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).- Carefully control the reaction temperature. For chlorination with POCl₃, refluxing is common, but the optimal temperature may need to be determined empirically. |
| Formation of Multiple Byproducts | - Side reactions due to incorrect stoichiometry or temperature.- Presence of impurities in the starting 5-bromoisoquinolin-1(2H)-one.- Reaction with residual water. | - Use high-purity starting materials.- Optimize the molar ratio of the substrate to the chlorinating agent. An excess of the chlorinating agent is often used.[1]- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3] |
| Dark-Colored Reaction Mixture or Product | - Decomposition of the substrate or product at elevated temperatures.- Polymerization or side reactions. | - Minimize the reaction time and avoid excessive heating.[2]- Purify the crude product promptly after the work-up procedure.- Consider purification techniques such as treatment with activated carbon or recrystallization to remove colored impurities. |
| Difficulty in Product Isolation/Purification | - The product may be an oil or a low-melting solid.- Similar polarity between the product and impurities. | - If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification.- For column chromatography, screen different solvent systems to achieve better separation between the product and impurities.- Recrystallization from a suitable solvent system can be an effective final purification step. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Detailed Experimental Protocol
This protocol is a general guideline for the chlorination of 5-bromoisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃).
Materials and Reagents:
-
5-bromoisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, optional solvent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisoquinolin-1(2H)-one (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction can be run neat in POCl₃ or in a solvent like dichloromethane.
-
Reaction: Heat the mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and stir for the required time (typically 2-18 hours). Monitor the reaction's progress by TLC or HPLC.[3]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Work-up:
-
Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Data on Reaction Conditions
Optimizing reaction conditions is key to achieving high yields. The following table summarizes how different parameters can influence the outcome of the synthesis.
| Parameter | Condition | Typical Outcome | Notes |
| Chlorinating Agent | POCl₃ | Generally effective, serves as both reagent and solvent. | Excess is typically used to drive the reaction to completion. |
| POCl₃ / PCl₅ | A more powerful chlorinating system.[4] | May be useful for less reactive substrates but can lead to more side products. | |
| Temperature | 80-110 °C (Reflux) | Standard condition for driving the reaction. | Higher temperatures can sometimes lead to decomposition. Careful monitoring is advised. |
| Room Temperature | May result in incomplete conversion or require very long reaction times. | Can be useful for substrates that are sensitive to heat. | |
| Reaction Time | 2-4 hours | Often sufficient for reactive substrates. | |
| 12-18 hours | May be necessary for complete conversion.[3] | Prolonged times can increase the risk of byproduct formation. Reaction monitoring is crucial. | |
| Solvent | Neat (excess POCl₃) | Common and convenient. | |
| High-boiling inert solvent (e.g., toluene, xylene) | Can be used to control the reaction temperature more precisely. |
References
Troubleshooting failed reactions involving 5-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Understanding the Reactivity of this compound
A key aspect of working with this compound is understanding the differential reactivity of the C5-Br and C1-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst during the oxidative addition step compared to the stronger C-Cl bond.[1][2]
This inherent difference in reactivity allows for the selective functionalization at the C5 position, leaving the C1 chloro-substituent intact for potential subsequent transformations. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. For instance, in some cases, a highly electrophilic position on a heteroaromatic ring can lead to preferential reaction at a C-Cl bond over a C-Br bond at a less activated position.[3] For 1-chloro-5-bromoisoquinoline, the reaction has been shown to occur selectively at the C1 position under certain Suzuki-Miyaura conditions, highlighting that both electronic and bond energy factors play a role.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by reaction type. Each section provides answers to common problems and offers detailed troubleshooting advice.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors. Here is a systematic guide to troubleshooting:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for an efficient catalytic cycle.
-
Solution: For coupling at the C5-Br position, standard ligands like PPh₃ or dppf may be sufficient. For the less reactive C1-Cl bond, more electron-rich and bulky ligands such as XPhos or SPhos might be necessary. It is recommended to screen a variety of ligands.
-
-
Incorrect Base: The base plays a critical role in the transmetalation step.
-
Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often beneficial.
-
-
Poor Quality Reagents: Solvents, boronic acids, and the starting material must be of high purity and anhydrous.
-
Solution: Use anhydrous, degassed solvents. Ensure your boronic acid is pure and has not undergone significant decomposition (protodeboronation).
-
-
Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.
-
Solution: Gradually increase the reaction temperature. For the more challenging C-Cl bond coupling, higher temperatures are generally required.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.
-
Cause: This is often due to the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.
-
Solution:
-
Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Ensure a strict inert atmosphere is maintained throughout the reaction.
-
Use a pre-catalyst to ensure a clean and efficient initiation of the catalytic cycle.
-
Q3: How can I achieve regioselective coupling at the C5-Br position over the C1-Cl position?
A3: As a general trend, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] To favor reaction at the C5-Br position:
-
Use Milder Reaction Conditions: Lower reaction temperatures and shorter reaction times will generally favor the more reactive C-Br bond.
-
Choose Appropriate Catalyst/Ligand System: Standard catalyst systems like Pd(PPh₃)₄ are often sufficient for C-Br bond activation and may not be reactive enough to cleave the C-Cl bond under mild conditions.
Quantitative Data Summary for Suzuki-Miyaura Coupling
Disclaimer: The following data is based on reactions with structurally similar bromo- and chloro-substituted heteroaromatic compounds and should be used as a starting point for optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 | Adapted from[3] |
| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 78 (at C6) | Adapted from[3] |
| 1-Chloro-5-bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 82 (at C1) | Adapted from[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines.
Q1: My Buchwald-Hartwig amination is giving low yields or not working at all. What should I check?
A1: Similar to the Suzuki-Miyaura reaction, the success of a Buchwald-Hartwig amination depends on several critical factors.[4][5][6]
-
Catalyst and Ligand: This is often the most critical parameter.
-
Solution: A wide range of palladium precatalysts and phosphine ligands have been developed for this reaction. For coupling at the C5-Br position, ligands like BINAP or Xantphos are often effective. For the less reactive C1-Cl bond, more electron-rich and bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally required.[7][8] A thorough screening of catalyst/ligand combinations is highly recommended.
-
-
Base Selection: The choice of base is crucial and depends on the amine and the substrate.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more reactive substrates. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
-
Inert Atmosphere: The catalytic system is highly sensitive to oxygen.
-
Solution: All manipulations should be performed under a strict inert atmosphere (glovebox or Schlenk line).
-
Q2: I am observing debromination or dechlorination of my starting material. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Cause: This can be caused by β-hydride elimination from the palladium intermediate or by reaction with trace amounts of water or other protic sources.
-
Solution:
-
Ensure all reagents and solvents are scrupulously dry.
-
Optimize the ligand and base combination. Some ligands are more prone to promoting β-hydride elimination than others.
-
Lowering the reaction temperature may also help to minimize this side reaction.
-
Quantitative Data Summary for Buchwald-Hartwig Amination
Disclaimer: The following data is based on reactions with structurally similar bromo- and chloro-substituted heteroaromatic compounds and should be used as a starting point for optimization.
| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 (at C6) | Adapted from[8] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 110 | 24 | 88 | Adapted from[7] |
| 4-Bromo-2-nitro-aniline | Phenylamine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | 0 (Buchwald-Hartwig) | Adapted from[9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Q1: My Sonogashira reaction is not working. What are the key parameters to optimize?
A1: The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]
-
Catalyst System:
-
Solution: A common catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The quality and activity of both catalysts are crucial.
-
-
Base:
-
Solution: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the alkyne and neutralize the HX byproduct. The amine should be anhydrous and of high purity.
-
-
Solvent:
-
Solution: Anhydrous, degassed solvents like THF, DMF, or acetonitrile are commonly used.
-
-
Inert Atmosphere:
-
Solution: Similar to other palladium-catalyzed reactions, the Sonogashira coupling is sensitive to oxygen and should be performed under an inert atmosphere.
-
Q2: I am observing significant formation of Glaser coupling (homocoupling of the alkyne). How can I avoid this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Solution:
-
Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a strict inert atmosphere.
-
Use a slight excess of the alkyne.
-
Consider using a copper-free Sonogashira protocol, although this may require different ligands and reaction conditions.
-
Heck Reaction
The Heck reaction allows for the coupling of this compound with an alkene.
Q1: My Heck reaction is giving a low yield of the desired product. What can I do to improve it?
A1: The efficiency of the Heck reaction is influenced by several factors.[8][11]
-
Catalyst and Ligand:
-
Solution: Palladium acetate (Pd(OAc)₂) is a common palladium source. The addition of a phosphine ligand can improve the stability and activity of the catalyst.
-
-
Base:
-
Solution: An inorganic base like NaOAc, K₂CO₃, or a tertiary amine base such as Et₃N is required to regenerate the active Pd(0) catalyst.
-
-
Solvent:
-
Solution: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
-
-
Temperature:
-
Solution: Heck reactions often require elevated temperatures to proceed at a reasonable rate.
-
Q2: I am getting a mixture of regioisomers in my Heck reaction. How can I control the regioselectivity?
A2: The regioselectivity of the Heck reaction (arylation at the α- or β-position of the alkene) can be influenced by the electronic nature of the alkene and the reaction conditions.
-
Solution:
-
For electron-deficient alkenes (e.g., acrylates), arylation typically occurs at the β-position.
-
The choice of ligand can also influence regioselectivity. Experimenting with different phosphine ligands may improve the desired outcome.
-
Lithiation and Electrophilic Quench
This reaction involves the deprotonation of the isoquinoline ring followed by the addition of an electrophile.
Q1: I am trying to perform a lithiation-substitution on this compound, but the reaction is not working. What are the critical factors?
A1: Lithiation reactions require strict control of reaction conditions.
-
Strong Base:
-
Solution: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required for deprotonation.
-
-
Low Temperature:
-
Solution: These reactions are typically carried out at very low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
-
Anhydrous Conditions:
-
Solution: The reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all reagents and solvents must be strictly anhydrous.
-
-
Inert Atmosphere:
-
Solution: A strict inert atmosphere of argon or nitrogen is essential.
-
Q2: Where will the lithiation occur on the this compound ring?
A2: The position of lithiation will be directed by the most acidic proton. The presence of the electron-withdrawing chloro and bromo substituents, as well as the nitrogen atom, will influence the acidity of the ring protons. Directed ortho-metalation (DoM) is a powerful tool where a substituent directs the deprotonation to an adjacent position. In the case of this compound, the chlorine at C1 and the bromine at C5 could potentially direct lithiation to adjacent positions. Experimental verification would be necessary to determine the exact regioselectivity.
Experimental Protocols
The following are generalized protocols for key reactions involving halo-isoquinolines. These should be considered as starting points and may require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Failed Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
Technical Support Center: Purification of 5-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route. If synthesized from 5-bromoisoquinoline via oxidation with a peroxyacid (like m-CPBA) followed by chlorination with an agent like phosphorus oxychloride (POCl₃), potential impurities include:
-
Unreacted 5-bromoisoquinoline: The starting material for the synthesis.
-
5-Bromoisoquinoline N-oxide: An intermediate from the oxidation step.
-
m-Chlorobenzoic acid: A byproduct from the use of m-CPBA.
-
Phosphorus-containing byproducts: Residuals from the chlorinating agent.
-
Other isomers: Depending on the regioselectivity of the bromination and chlorination steps.
Q2: What is the recommended general approach for purifying crude this compound?
A2: A multi-step approach is often the most effective for achieving high purity. This typically involves:
-
Aqueous Workup: To remove acidic and water-soluble impurities.
-
Recrystallization: To significantly enhance the purity of the solid product.
-
Column Chromatography: To separate the desired product from closely related impurities that may co-crystallize.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable TLC solvent system will show a clear separation between the spot corresponding to this compound and the spots of any impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | 1. Add a small amount of additional hot solvent to dissolve the oil. 2. Allow the solution to cool more slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more crystals. 2. Ensure the minimum amount of hot solvent is used for dissolution. |
| No crystal formation upon cooling. | The solution is not saturated, or the compound is highly soluble in the chosen solvent at low temperatures. | 1. Evaporate some of the solvent to increase the concentration. 2. Place the solution in an ice bath or refrigerator to further decrease solubility. 3. Try a different solvent or a co-solvent system. |
| Crystals are colored. | Colored impurities are trapped within the crystal lattice. | 1. Perform a hot filtration if insoluble colored impurities are present. 2. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 3. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on the column. | The chosen eluent system is not optimal. | 1. Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a shallower solvent gradient during elution. |
| Cracking of the silica gel bed. | The column was allowed to run dry. | 1. Always keep the solvent level above the top of the silica gel. 2. If cracking occurs, the separation will be compromised, and the column may need to be repacked. |
| Streaking or tailing of spots. | The compound is too polar for the eluent, or the sample is overloaded. | 1. Increase the polarity of the eluent system. 2. Ensure the sample is dissolved in a minimal amount of solvent and is not loaded in a quantity that exceeds the column's capacity. |
| Product elutes too quickly or too slowly. | The eluent polarity is too high or too low, respectively. | 1. Adjust the solvent ratio. For faster elution, increase the proportion of the more polar solvent. For slower elution, increase the proportion of the less polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general principles for the recrystallization of halo-aromatic compounds and may require optimization.
1. Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound in separate test tubes.
-
Test for solubility in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Potential solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and heptane/ethyl acetate mixtures.
2. Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is adapted from methods used for similar bromo-substituted isoquinolines and should be optimized based on TLC analysis.[1]
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.
-
Aim for a solvent system that gives the this compound an Rf value of approximately 0.3.
2. Column Preparation:
-
Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | 80-90% | >95% | 70-90% |
| Column Chromatography | 80-90% | >98% | 80-95% |
| Combined Approach | <80% | >99% | 60-85% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making logic for choosing a purification strategy.
References
Stability and storage conditions for 5-Bromo-1-chloroisoquinoline
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-Bromo-1-chloroisoquinoline, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at temperatures ranging from 2-8°C, while others suggest room temperature is adequate.[3][4][5] To prevent degradation, it is crucial to protect the compound from moisture.
Q2: My this compound has changed color from its original grey-brown powder form. Is it still usable?
A significant color change may indicate degradation or contamination. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment. Compare the results with the certificate of analysis provided by the supplier.
Q3: I observe poor solubility of this compound in my reaction solvent. What could be the issue?
While specific solubility data is limited in the provided search results, halogenated isoquinolines may exhibit low solubility in certain solvents.[1][2] Ensure you are using a suitable solvent and consider gentle heating or sonication to aid dissolution. If solubility issues persist, it could be indicative of product degradation or impurity. It is advisable to verify the compound's purity.
Q4: Are there any known incompatibilities for this compound?
Safety data sheets for similar compounds do not list specific hazardous reactions under normal processing conditions.[1][2] However, as with many halogenated organic compounds, it is prudent to avoid strong oxidizing agents and strong bases unless they are part of a planned reaction.
Q5: What are the general handling precautions for this compound?
Handle this compound in a well-ventilated area.[1][2] Avoid breathing dust, and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] Wash hands thoroughly after handling.[1][2]
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source |
| Temperature | Room Temperature or 2-8°C | [3][5] |
| Atmosphere | Standard or Inert Gas (Argon, Nitrogen) | [4][5] |
| Light | Store in a dark place (implied by general lab practice) | |
| Moisture | Keep in a tightly closed container in a dry place | [1][2] |
Experimental Protocols
Protocol: General Assessment of Chemical Stability
This protocol provides a general workflow for assessing the stability of a chemical compound like this compound under various conditions.
-
Sample Preparation:
-
Accurately weigh several samples of this compound into individual, inert vials.
-
Prepare solutions of the compound in the desired solvent(s) to be tested.
-
-
Stress Conditions:
-
Temperature: Store samples at different temperatures (e.g., refrigerated (2-8°C), room temperature (20-25°C), and elevated temperature (e.g., 40°C)).
-
Light: Expose one set of samples to ambient light and another to UV light, while keeping a control set in the dark.
-
Humidity: Store samples in environments with controlled humidity levels (e.g., using desiccators for low humidity and saturated salt solutions for higher humidity).
-
Solvent Stability: Monitor the stability of the compound in various organic solvents over time.
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 24 hours, 1 week, 1 month, etc.).
-
-
Analysis:
-
At each time point, analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any major degradants.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point for each condition.
-
Determine the rate of degradation and identify conditions under which the compound is most stable.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: General workflow for assessing the chemical stability of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-1-chloroisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield or No Formation of 5-Bromoisoquinoline (Starting Material)
-
Question: My bromination of isoquinoline resulted in a low yield of 5-bromoisoquinoline. What could be the cause?
-
Answer: Low yields in this step are often attributed to several factors:
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Inadequate Temperature Control: The bromination of isoquinoline is highly temperature-sensitive. Failure to maintain a low temperature (between -26°C and -18°C) can lead to the formation of undesired isomers, such as 8-bromoisoquinoline, which is difficult to separate.[1]
-
Impure N-Bromosuccinimide (NBS): The purity of NBS is critical for the success of this reaction. It is recommended to use recrystallized NBS to avoid side reactions.[1]
-
Incorrect Stoichiometry: Using more than 1.1 equivalents of NBS can lead to the formation of 5,8-dibromoisoquinoline, reducing the yield of the desired mono-brominated product.[1]
-
Issue 2: Difficulty in Separating 5-Bromoisoquinoline from Isomeric Impurities
-
Question: I have a mixture of 5-bromoisoquinoline and what I suspect is 8-bromoisoquinoline. How can I purify my product?
-
Answer: The separation of these isomers is challenging due to their similar physical properties.
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be employed to separate the isomers.[1]
-
Column Chromatography: While challenging, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/ethyl acetate or dichloromethane/diethyl ether) can be effective for isolating the pure 5-bromoisoquinoline.[1]
-
Preventative Measures: The most effective approach is to prevent the formation of the 8-bromo isomer by strictly controlling the reaction temperature during bromination.[1]
-
Issue 3: Incomplete N-Oxidation of 5-Bromoisoquinoline
-
Question: The N-oxidation of my 5-bromoisoquinoline is not going to completion. How can I improve this step?
-
Answer: Incomplete N-oxidation can be due to:
-
Insufficient m-CPBA: Ensure that at least 1.5 equivalents of m-chloroperoxybenzoic acid (m-CPBA) are used.[2]
-
Reaction Time and Temperature: The reaction should be stirred at a controlled temperature (e.g., 40°C) for a sufficient duration (e.g., 20 hours), with progress monitored by HPLC.[2]
-
Purity of m-CPBA: The purity of the oxidizing agent can affect the reaction efficiency. Use m-CPBA with a known high purity.
-
Issue 4: Low Yield During Chlorination of 5-Bromoisoquinoline N-oxide
-
Question: I am getting a low yield of this compound from the N-oxide. What are the likely causes?
-
Answer: Low yields in the final chlorination step can result from:
-
Inefficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent. Ensure it is fresh and has not been decomposed by moisture.
-
Suboptimal Reaction Temperature and Time: The reaction should be heated (e.g., to 45°C or even 100°C depending on the starting material) for a sufficient period to ensure complete conversion.[2][3]
-
Work-up Procedure: During the work-up, the reaction mixture is typically treated with water or a basic solution to neutralize excess POCl₃. This process is highly exothermic and must be done carefully to avoid degradation of the product. The pH should be carefully adjusted.
-
Issue 5: Product Degradation or Dark-Colored Product
-
Question: My final product is a dark-colored solid, suggesting impurities. What can I do?
-
Answer: Dark coloration can indicate the presence of polymeric byproducts or other impurities.
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Minimize Reaction Time: Avoid prolonged heating during the chlorination step.
-
Prompt Purification: Purify the crude product promptly after the work-up to prevent degradation.
-
Purification Techniques: Column chromatography is an effective method for removing colored impurities.[3][4] Recrystallization can also be used to obtain a purer, lighter-colored product.
-
Experimental Protocols
1. Synthesis of 5-Bromoisoquinoline from Isoquinoline
This procedure is adapted from Organic Syntheses.[1]
-
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool concentrated sulfuric acid (96%) to 0°C.
-
Slowly add isoquinoline, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C in a dry ice-acetone bath.
-
-
Step 2: Bromination
-
Add N-bromosuccinimide (NBS, 1.1 equivalents), previously recrystallized, in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.
-
-
Step 3: Work-up
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.
-
Extract the aqueous suspension with diethyl ether.
-
Wash the combined organic layers with 1M NaOH and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude solid by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
2. Synthesis of this compound from 5-Bromoisoquinoline
This two-step procedure involves N-oxidation followed by chlorination.[2]
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Step 1: N-Oxidation
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Dissolve 5-bromoisoquinoline in dichloromethane.
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Add 75% m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents).
-
Heat the mixture to 40°C and stir for 20 hours, monitoring the reaction by HPLC.
-
Cool the reaction to room temperature and add sodium thiosulfate, followed by water.
-
Separate the organic phase, wash with 1N sodium hydroxide solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the 5-bromoisoquinoline N-oxide intermediate.
-
-
Step 2: Chlorination
-
Dissolve the intermediate from the previous step in dichloromethane.
-
Add phosphorus oxychloride (POCl₃).
-
Stir the reaction at 45°C for 18 hours, monitoring by HPLC and/or GC.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully treat the residue with water and extract the aqueous phase with dichloromethane.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Evaporate the solvent to yield the crude this compound.
-
-
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
3. Alternative Synthesis of this compound from 5-Bromo-1-hydroxyisoquinoline
This one-step procedure is an alternative if the hydroxyisoquinoline is available.
-
Step 1: Chlorination
-
A solution of 6-bromo-1-hydroxyisoquinoline (this procedure can be adapted for the 5-bromo isomer) in phosphorus oxychloride (POCl₃) is heated to 100°C for 4 hours.[3]
-
Concentrate the reaction to dryness.
-
Dissolve the residue in ethyl acetate and wash with 5% NaHCO₃, water, and brine.
-
Dry the organic layer over MgSO₄ and concentrate.
-
-
Step 2: Purification
-
The residue is chromatographed on silica gel using a suitable eluent like a mixture of CH₂Cl₂ and hexane to give the pure product.[3]
-
Data Presentation
Table 1: Summary of Reagents for the Synthesis of this compound starting from Isoquinoline
| Step | Reagent | Molar Ratio (relative to Isoquinoline) | Key Parameters |
| Bromination | Isoquinoline | 1.0 | - |
| Sulfuric Acid (96%) | Solvent | Temperature: -25°C to -18°C | |
| N-Bromosuccinimide (NBS) | 1.1 | Recrystallized | |
| N-Oxidation | 5-Bromoisoquinoline | 1.0 | - |
| Dichloromethane | Solvent | Temperature: 40°C | |
| m-Chloroperoxybenzoic acid (m-CPBA, 75%) | 1.5 | Time: 20 hours | |
| Chlorination | 5-Bromoisoquinoline N-oxide | 1.0 | - |
| Dichloromethane | Solvent | Temperature: 45°C | |
| Phosphorus oxychloride (POCl₃) | Excess | Time: 18 hours |
Table 2: Typical Yields for the Synthesis Steps
| Reaction Step | Product | Typical Yield | Reference |
| Isoquinoline → 5-Bromoisoquinoline | 5-Bromoisoquinoline | 47-49% | [1] |
| 6-Bromo-1-hydroxyisoquinoline → 6-Bromo-1-chloroisoquinoline | 6-Bromo-1-chloroisoquinoline | 62% | [3] |
Note: The yield for the conversion of 5-bromoisoquinoline to this compound via the N-oxide intermediate is not explicitly stated in a single source but can be inferred to be a multi-step process with potential for yield loss at each stage.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Preventing the formation of 5,8-dibromoisoquinoline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of 5,8-dibromoisoquinoline during their synthetic experiments.
Troubleshooting Guide: Unwanted Formation of 5,8-Dibromoisoquinoline
This guide addresses specific issues that may lead to the formation of 5,8-dibromoisoquinoline as an impurity.
Problem: Formation of 5,8-dibromoisoquinoline is observed during the synthesis of 5-bromoisoquinoline.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.1 equivalents for the synthesis of 5-bromoisoquinoline.[1] | The formation of 5,8-dibromoisoquinoline is a sequential reaction. After the initial formation of 5-bromoisoquinoline, excess brominating agent will react further at the 8-position.[2][3] |
| Inaccurate Temperature Control | Maintain a strict low-temperature profile during the addition of the brominating agent and throughout the reaction. For the bromination of isoquinoline using NBS in concentrated sulfuric acid, the temperature should be maintained between -26°C and -18°C.[1] | Temperature fluctuations can affect the regioselectivity of the bromination and promote over-bromination, leading to the formation of undesired isomers and di-substituted products.[1][2][4] |
| Choice of Reaction Conditions | The combination of NBS in concentrated sulfuric acid is a well-established method for the selective synthesis of 5-bromoisoquinoline.[2][4] Avoid conditions that are known to produce di- and poly-brominated products, such as using excess bromine with a swamping catalyst like aluminum trichloride.[3] | The reaction conditions, including the choice of acid and brominating agent, are highly sensitive and critical for achieving high regioselectivity.[2][4] |
| Difficult Purification | If 5,8-dibromoisoquinoline has formed, purification can be challenging. Column chromatography on silica gel may be required to separate the desired 5-bromoisoquinoline from the dibrominated impurity.[1] | 5,8-Dibromoisoquinoline and 5-bromoisoquinoline have similar polarities, making their separation by simple recrystallization difficult.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 5,8-dibromoisoquinoline formation during the synthesis of 5-bromoisoquinoline?
The primary cause is the over-bromination of the initially formed 5-bromoisoquinoline. This typically occurs when an excess of the brominating agent, such as N-Bromosuccinimide (NBS), is used in the reaction.[1] The bromination of isoquinoline proceeds sequentially, first at the 5-position and then at the 8-position.[2][3]
Q2: How critical is temperature control in preventing the formation of 5,8-dibromoisoquinoline?
Strict temperature control is crucial for achieving high regioselectivity and minimizing the formation of byproducts, including 5,8-dibromoisoquinoline.[1] For the bromination of isoquinoline with NBS in concentrated sulfuric acid, maintaining a temperature range of -26°C to -18°C is recommended to suppress the formation of unwanted isomers and over-brominated products.[1]
Q3: Can the choice of brominating agent and solvent affect the formation of 5,8-dibromoisoquinoline?
Yes, the choice of the brominating agent and the solvent system is highly influential.[2][4] The use of N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) or NBS in concentrated sulfuric acid has been shown to be effective for the regioselective monobromination of isoquinoline to 5-bromoisoquinoline.[2][4] Conversely, using two equivalents of bromine in the presence of a "swamping catalyst" like aluminum trichloride can intentionally produce 5,8-dibromoisoquinoline.[3]
Q4: Is it possible to remove 5,8-dibromoisoquinoline if it has already formed?
While challenging, it is possible to remove 5,8-dibromoisoquinoline from the desired 5-bromoisoquinoline. The separation is difficult due to the similar properties of the two compounds.[1] Column chromatography on silica gel is a recommended method for purification.[1]
Q5: Are there alternative methods to synthesize 5-bromoisoquinoline that avoid direct bromination?
Yes, indirect methods exist, such as a multi-step sequence involving nitration, reduction, and then a Sandmeyer reaction (diazotization followed by treatment with a bromide source).[5] However, these methods are often less suitable for large-scale synthesis.[5] The direct bromination procedure under carefully controlled conditions is generally preferred for its efficiency.[1]
Experimental Protocols
Key Experiment: Selective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure known to selectively produce 5-bromoisoquinoline while minimizing the formation of 5,8-dibromoisoquinoline.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry Ice
-
Acetone
-
Crushed Ice
-
Ammonia solution (aq.)
-
Dichloromethane
-
Diethyl ether
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, slowly add isoquinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
-
Cool the solution to -25°C in a dry ice-acetone bath.
-
Add recrystallized N-bromosuccinimide (1.1 equivalents) to the vigorously stirred solution in portions, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension efficiently for 2 hours at -22 ± 1°C.
-
Continue stirring for another 3 hours at -18 ± 1°C.
-
Pour the resulting homogeneous reaction mixture onto crushed ice.
-
Carefully neutralize the mixture with an aqueous ammonia solution while keeping the temperature below 30°C.
-
The crude product will precipitate and can be isolated by filtration.
-
Further purification can be achieved by column chromatography on silica gel using a mixture of dichloromethane and diethyl ether as the eluent.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Navigating the Labyrinth of Isoquinoline Functionalization: A Technical Support Guide
The isoquinoline core, a privileged scaffold in medicinal chemistry and materials science, presents a unique set of challenges for synthetic chemists.[1][2] Its functionalization, while crucial for developing novel therapeutic agents and functional materials, is often plagued by issues of regioselectivity, harsh reaction conditions, and catalyst deactivation.[3][4] This technical support center provides troubleshooting guides and frequently asked questions to assist researchers in overcoming common hurdles encountered during the experimental process.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Problem 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H functionalization reaction on the isoquinoline core is producing a mixture of isomers (e.g., at C1, C3, and C5). How can I improve the regioselectivity?
Answer: Achieving regioselectivity in C-H functionalization of isoquinolines is a common challenge due to the multiple reactive C-H bonds.[5] The outcome is influenced by the electronic properties of the ring and the reaction mechanism. Here are several strategies to enhance regioselectivity:
-
Utilize Directing Groups: The use of a directing group (DG) is a powerful strategy to control the site of C-H activation. The DG coordinates to the metal catalyst and directs it to a specific C-H bond, typically in the ortho-position. Common directing groups for isoquinoline functionalization include amides, pyridyls, and carboxylic acids.[6]
-
Leverage Steric Hindrance: The steric environment around the isoquinoline core can influence the position of attack. Bulky substituents can block certain positions, favoring functionalization at less hindered sites.
-
Tune Reaction Conditions:
-
Catalyst Choice: Different metal catalysts (e.g., Palladium, Rhodium, Iridium) exhibit different selectivities.[3][6][7] For instance, Rh(III)-catalyzed C-H activation has shown high selectivity for the C8 position in some cases.[7]
-
Ligand Effects: The ligands on the metal catalyst can be modified to fine-tune its steric and electronic properties, thereby influencing regioselectivity.
-
Solvent and Temperature: These parameters can affect the reaction kinetics and the stability of intermediates, which in turn can alter the regiochemical outcome.[8][9]
-
-
Consider the Electronic Nature of the Isoquinoline: The inherent electron distribution in the isoquinoline ring makes the C1 position susceptible to nucleophilic attack and electrophilic substitution challenging.[10][11] Understanding the electronic bias of your specific substrate is crucial.
Problem 2: Low Yields in Cross-Coupling Reactions
Question: I am attempting a cross-coupling reaction to introduce a substituent on the isoquinoline ring, but the yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in cross-coupling reactions involving isoquinolines can stem from several factors, including catalyst deactivation, poor substrate reactivity, and side reactions.
-
Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the metal catalyst, leading to its deactivation.
-
Solution: Employ ligands that can prevent strong coordination of the isoquinoline nitrogen to the metal center. N-heterocyclic carbene (NHC) ligands are often effective in this regard. Increasing the catalyst loading might also be necessary, but should be done judiciously.
-
-
Substrate Reactivity: Halogenated isoquinolines, common starting materials for cross-coupling, can have varying reactivity depending on the position and nature of the halogen.
-
Solution: If using a bromo- or chloro-isoquinoline, consider converting it to the more reactive iodo- or triflate-substituted analogue.
-
-
Side Reactions: Homocoupling of the coupling partner and decomposition of the starting materials are common side reactions.
-
Solution: Carefully control the reaction temperature and stoichiometry of the reagents. The choice of base and solvent can also significantly impact the prevalence of side reactions.
-
-
Inadequate Reaction Conditions:
-
Solution: Screen different catalyst/ligand systems, bases, solvents, and temperatures. A systematic optimization is often necessary to find the ideal conditions for a specific substrate combination.
-
Problem 3: Difficulty with Classical Isoquinoline Syntheses
Question: I am struggling with a Bischler-Napieralski (or Pictet-Spengler) reaction to synthesize a substituted isoquinoline. The reaction is either not proceeding or giving a complex mixture of products.
Answer: While foundational, classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions often require harsh conditions and can be sensitive to the substrate.[3][4][12]
-
Bischler-Napieralski Reaction:
-
Common Issue: Incomplete cyclization or dehydration.
-
Troubleshooting:
-
Dehydrating Agent: Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and used in sufficient excess.[12]
-
Temperature: The reaction often requires high temperatures. Ensure the reaction is heated adequately.
-
Substrate Electronics: Electron-donating groups on the phenethylamine ring facilitate the cyclization. If your substrate has electron-withdrawing groups, the reaction will be more challenging.
-
-
-
Pictet-Spengler Reaction:
-
Common Issue: Low yields and lack of regioselectivity when using unsymmetrical phenethylamines.[8]
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. A range of Brønsted and Lewis acids can be screened.
-
Reaction Conditions: The reaction is often sensitive to temperature and solvent. Milder conditions may be required for sensitive substrates.
-
Substituent Effects: Activating groups on the aromatic ring of the phenylethylamine generally improve yields and can influence regioselectivity.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the C-H functionalization of isoquinolines?
A1: The primary challenges include:
-
Regioselectivity: Controlling the position of functionalization among the various C-H bonds.[5]
-
Reactivity: The electron-deficient nature of the pyridine ring can make some C-H bonds less reactive.
-
Catalyst Deactivation: The basic nitrogen atom can coordinate to and deactivate the metal catalyst.
-
Harsh Conditions: Some methods require high temperatures and strong oxidants, limiting functional group tolerance.[4]
Q2: How does photoredox catalysis offer advantages for isoquinoline functionalization?
A2: Photoredox catalysis provides a powerful platform for isoquinoline functionalization under milder conditions.[3][13] Key advantages include:
-
Mild Reaction Conditions: Reactions are often performed at room temperature using visible light, which improves functional group tolerance.[14]
-
Generation of Reactive Intermediates: It allows for the generation of radical intermediates that can participate in unique bond-forming reactions, which are often difficult to achieve with traditional methods.
-
Novel Reactivity: It enables novel transformations, such as dearomatization reactions, to access complex three-dimensional structures.[15][16]
Q3: What role do directing groups play in controlling regioselectivity?
A3: Directing groups are functional groups that are covalently attached to the isoquinoline scaffold and can coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation and functionalization, typically at the ortho-position.[6]
Q4: Are there "greener" alternatives to traditional isoquinoline synthesis methods?
A4: Yes, significant efforts are being made to develop more environmentally friendly synthetic routes.[4] These include:
-
Transition-metal-catalyzed C-H activation/annulation reactions: These methods are more atom-economical as they avoid the need for pre-functionalized starting materials.[3][6]
-
Photocatalysis: As mentioned, this approach often uses milder and more sustainable reaction conditions.[13]
-
Use of benign solvents and recyclable catalysts: Research is ongoing to replace hazardous solvents and develop catalytic systems that can be easily recovered and reused.[4]
Data Presentation
Table 1: Comparison of Catalysts for C-H Alkenylation of N-Pivaloyl-1,2,3,4-tetrahydroisoquinoline
| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | Ag₂CO₃ | Toluene | 45 |
| 2 | [RhCp*Cl₂]₂ (2.5) | None | AgOAc | DCE | 78 |
| 3 | [Ru(p-cymene)Cl₂]₂ (5) | K₂CO₃ | Cu(OAc)₂ | DMF | 62 |
| 4 | Ir(ppy)₂(dtbbpy)PF₆ (2) | None | Blue LED | DMSO | 85 |
Note: This table is a representative summary based on general trends reported in the literature and is intended for illustrative purposes.
Experimental Protocols
Key Experiment: Palladium-Catalyzed C-4 Arylation of Isoquinoline
This protocol provides a general methodology for the direct C-4 arylation of isoquinolines via C-H activation.
Materials:
-
Isoquinoline substrate
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand like XPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the isoquinoline substrate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-4 arylated isoquinoline.
Mandatory Visualizations
Caption: A general troubleshooting workflow for isoquinoline functionalization experiments.
Caption: Logical relationships in controlling regioselectivity during C-H functionalization.
Caption: A typical experimental workflow for a metal-catalyzed isoquinoline functionalization.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. quora.com [quora.com]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing solvent and temperature for reactions with 5-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their relative reactivity?
A1: this compound has two primary electrophilic sites susceptible to reaction: the carbon at position 1 (C1) bearing a chloro group and the carbon at position 5 (C5) bearing a bromo group.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 1-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for chemoselective functionalization at the C5 position under carefully controlled conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The C1-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring. The C5-Br bond is significantly less reactive in SNAr reactions.
Q2: How can I achieve selective reaction at the 5-position (C-Br) over the 1-position (C-Cl) in a cross-coupling reaction?
A2: To favor reaction at the more reactive C-Br bond, milder reaction conditions should be employed. This typically involves:
-
Lower Temperatures: Running the reaction at a lower temperature (e.g., room temperature to 80 °C) can often provide selectivity for the C-Br bond.
-
Choice of Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems with less bulky, electron-rich ligands may preferentially react at the C-Br bond.
-
Reaction Time: Shorter reaction times can help to minimize the competing reaction at the C-Cl bond.
Q3: What conditions are required to react at the 1-position (C-Cl)?
A3: Reaction at the less reactive C-Cl bond typically requires more forcing conditions, often after the 5-position has been functionalized. For cross-coupling reactions, this may involve:
-
Higher Temperatures: Temperatures in the range of 100-120 °C or even higher may be necessary.
-
More Robust Catalyst Systems: The use of palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can facilitate the more challenging oxidative addition at the C-Cl bond.
-
Stronger Bases: In some cases, a stronger base may be required to promote the catalytic cycle.
For SNAr reactions, the 1-chloro position is the primary site of reaction with suitable nucleophiles.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: Low or no conversion to the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst or precatalyst. Ensure proper handling under an inert atmosphere, as some catalysts are air and moisture sensitive. |
| Suboptimal Temperature | Gradually increase the reaction temperature. For difficult couplings, especially at the C-Cl position, temperatures of 80-120 °C may be required. Consider microwave irradiation to achieve higher temperatures and faster reaction times. |
| Inappropriate Base or Solvent | The base is crucial for the catalytic cycle. Ensure the base is sufficiently strong and soluble in the chosen solvent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent system should solubilize the reactants. Common solvents include dioxane, toluene, and DMF. |
| Poor Quality Reagents | Use high-purity this compound and coupling partner. Boronic acids, in particular, can degrade over time. Ensure solvents are anhydrous and degassed. |
| Oxygen Contamination | Inadequate degassing of the solvent or failure to maintain an inert atmosphere can lead to catalyst decomposition (formation of palladium black). Purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents. |
Issue 2: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation (loss of Br or Cl) | This can be caused by impurities in the reagents or solvent, or by certain reaction conditions. Lowering the reaction temperature or using a milder base may help. |
| Homocoupling of the Boronic Acid (Suzuki) | This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |
| Protodeborylation of the Boronic Acid (Suzuki) | The boronic acid is hydrolyzing back to the corresponding arene. Try using anhydrous conditions with a base like K₃PO₄, or consider using a more stable boronate ester (e.g., a pinacol ester). |
Nucleophilic Aromatic Substitution (SNAr) at the 1-Position
Issue 1: Sluggish or incomplete reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient Nucleophile Strength | The nucleophile may not be strong enough to attack the electron-deficient isoquinoline ring. Consider using a stronger nucleophile or adding a base to generate a more nucleophilic species in situ (e.g., using NaH with an alcohol to form an alkoxide). |
| Low Reaction Temperature | While SNAr at the 1-position is generally favorable, heating is often required. Increase the temperature, with typical ranges being 50-100 °C or higher, depending on the nucleophile. |
| Poor Solvent Choice | Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.
-
Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination at the 5-Position
This protocol describes a general procedure for the amination of the 5-position of this compound.
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.
Sonogashira Coupling at the 5-Position
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C if necessary.
-
Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the 1-Position
This protocol outlines a general procedure for the reaction of a nucleophile at the 1-position.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the nucleophile (e.g., an amine or an alcohol, 1.1-1.5 equiv.). If the nucleophile is not sufficiently reactive, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) to generate the nucleophile in situ.
-
Reaction: Heat the reaction mixture to 50-100 °C and monitor its progress.
-
Work-up: Cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography or recrystallization.
Data Summary Tables
Table 1: General Conditions for Selective Cross-Coupling at the C5-Br Position
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, dppf | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 60-90 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | DMF, THF | RT - 80 |
Table 2: General Conditions for SNAr at the C1-Cl Position
| Nucleophile Type | Base (if needed) | Solvent | Temperature (°C) |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, DMF | 50-120 |
| Alcohols/Phenols | NaH, K₂CO₃ | DMF, THF | 25-100 |
Visualized Workflows and Logic
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-1-chloroisoquinoline and Related Derivatives
A comprehensive guide to the ¹H and ¹³C NMR spectral data of 5-Bromo-1-chloroisoquinoline, offering a comparative analysis with related isoquinoline structures. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data to support structural elucidation and characterization efforts.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural determination of molecules. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this compound, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. By presenting its spectral data alongside those of comparable isoquinoline compounds, this guide serves as a valuable resource for unambiguous spectral assignment and comparative analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and selected isoquinoline derivatives for comparison. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data (DMSO-d₆)
| Compound | H-3 (δ, mult., J in Hz) | H-4 (δ, mult., J in Hz) | H-6 (δ, mult., J in Hz) | H-7 (δ, mult., J in Hz) | H-8 (δ, mult., J in Hz) |
| This compound | 8.25 (d, 5.8) | 7.89 (d, 5.8) | 8.15 (d, 7.5) | 7.60 (t, 7.8) | 8.32 (d, 8.1) |
| Isoquinoline | 8.52 (d, 5.8) | 7.65 (d, 5.8) | 7.97 (d, 8.2) | 7.70 (t, 7.5) | 9.28 (d, 8.4) |
| 1-Chloroisoquinoline | 8.19 (d, 5.7) | 7.73 (d, 5.7) | 8.05 (d, 8.4) | 7.78 (t, 7.6) | 8.25 (d, 8.0) |
| 5-Bromoisoquinoline | 8.65 (d, 5.9) | 7.63 (d, 5.9) | 8.12 (d, 7.5) | 7.55 (t, 7.8) | 9.45 (d, 8.4) |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound | 151.8 | 123.5 | 144.2 | 128.9 | 120.1 | 134.8 | 128.3 | 129.5 | 137.2 |
| Isoquinoline | 152.0 | 121.2 | 143.5 | 128.7 | 126.5 | 130.4 | 127.5 | 127.8 | 135.9 |
| 1-Chloroisoquinoline | 151.5 | 122.9 | 143.2 | 128.1 | 127.3 | 130.8 | 127.9 | 128.2 | 136.4 |
| 5-Bromoisoquinoline | 152.8 | 121.8 | 143.9 | 129.1 | 119.5 | 134.2 | 128.0 | 129.1 | 136.8 |
Experimental Protocols
Sample Preparation
Approximately 10-20 mg of the solid compound was dissolved in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
-
Data Processing
The acquired Free Induction Decay (FID) was processed using the following steps:
-
Apodization: An exponential window function was applied (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).
-
Fourier Transform: The FID was Fourier transformed to obtain the frequency domain spectrum.
-
Phasing and Baseline Correction: The spectra were manually phased and a baseline correction was applied.
-
Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.
Caption: Logical workflow of NMR analysis from sample preparation to spectral interpretation.
Unraveling the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1-chloroisoquinoline
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1-chloroisoquinoline against other analytical approaches, supported by established fragmentation principles.
Predictive Fragmentation Analysis of this compound
The mass spectrum of this compound, with a molecular formula of C9H5BrClN and a monoisotopic mass of approximately 240.9294 Da, is anticipated to exhibit a distinctive pattern of isotopic peaks for the molecular ion due to the presence of both bromine and chlorine atoms.[1][2] The relative abundance of these isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic M, M+2, and M+4 cluster.[3][4][5]
The fragmentation of the molecular ion under EI-MS conditions is predicted to proceed through several key pathways, primarily involving the loss of the halogen substituents and the cleavage of the isoquinoline ring structure.
| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss | Significance |
| [M]+• | 241/243/245 | - | Molecular ion cluster, confirming the elemental composition. |
| [M-Cl]+ | 206/208 | Chlorine radical (•Cl) | Initial loss of the more labile chloro substituent. |
| [M-Br]+ | 162/164 | Bromine radical (•Br) | Loss of the bromo substituent. |
| [M-Cl-HCN]+ | 179/181 | Chlorine radical and Hydrogen Cyanide (•Cl, HCN) | Characteristic fragmentation of the isoquinoline ring. |
| [M-Br-HCN]+ | 135/137 | Bromine radical and Hydrogen Cyanide (•Br, HCN) | Further fragmentation of the isoquinoline core. |
| [C9H5N]+• | 127 | Bromine and Chlorine radicals (•Br, •Cl) | Isoquinoline radical cation. |
| [C8H5]+ | 101 | Halogens and HCN | Benzyl-type fragment. |
Comparative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, its combination with other analytical techniques provides a more comprehensive characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination. | Requires larger sample amounts; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Non-destructive; provides a molecular fingerprint. | Does not provide information on molecular weight or connectivity. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Absolute structure determination. | Requires a single, high-quality crystal. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Predicted EI-MS fragmentation of this compound.
This predictive guide, based on fundamental principles of mass spectrometry, offers a robust framework for the initial characterization of this compound. For definitive structural confirmation, a multi-technique approach is recommended.
References
Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 5-Bromo-1-chloroisoquinoline
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-1-chloroisoquinoline is a critical step for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this halogenated isoquinoline. The information presented is based on established analytical principles and data from analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a robust and versatile technique, particularly well-suited for the analysis of non-volatile or thermally labile compounds.[1] For a compound like this compound, a reversed-phase HPLC method with UV detection is a primary choice for purity assessment and impurity profiling.[2]
Experimental Protocol: HPLC-UV Method
This protocol outlines a representative reversed-phase HPLC method for the purity analysis of this compound. Method validation according to ICH guidelines would be required for use in a regulated environment.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (initial conditions) to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[3] It offers high separation efficiency and definitive identification of impurities through mass spectrometry.[4] This technique is ideal for identifying residual solvents and volatile by-products from the synthesis of this compound.
Experimental Protocol: GC-MS Method
The following protocol is a representative GC-MS method for the analysis of volatile impurities in a this compound sample.
Chromatographic and Spectrometric Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
The solution can be directly injected into the GC-MS system.
Workflow for Chromatographic Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound using either HPLC or GC-MS.
Comparison of HPLC and GC-MS Performance
The choice between HPLC and GC-MS often depends on the nature of the expected impurities and the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound. The values presented are typical and may vary based on the specific instrumentation and method validation.
| Feature | HPLC-UV | GC-MS |
| Primary Application | Purity of main component, non-volatile and thermally labile impurities.[5] | Volatile and semi-volatile impurities, residual solvents.[3] |
| Selectivity | Good, based on chromatographic separation. | Excellent, based on both chromatographic separation and mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | LOD: ~0.01-0.05%LOQ: ~0.03-0.15% | LOD: ~0.001-0.01%LOQ: ~0.003-0.03% |
| Linearity (r²) | Typically > 0.999 | Typically > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | Moderate (typical run time 20-40 min) | Moderate to High (typical run time 15-30 min) |
| Impurity Identification | Based on retention time relative to standards. PDA can provide UV spectral information. | Definitive identification based on mass spectral library matching. |
Conclusion
For a comprehensive purity assessment of this compound, both HPLC and GC-MS are invaluable and complementary techniques.
-
HPLC-UV is the method of choice for accurately determining the purity of the main component and quantifying known and unknown non-volatile impurities. Its robustness and precision make it ideal for routine quality control.[2]
-
GC-MS provides superior capability for the separation and definitive identification of volatile and semi-volatile impurities, such as residual solvents and reaction by-products, which may not be amenable to HPLC analysis.[4]
A thorough purity profile of this compound should ideally incorporate data from both techniques to ensure the quality and safety of this important pharmaceutical intermediate.
References
- 1. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 4. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comparative Guide to the Reactivity of 5-Bromo-1-chloroisoquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated isoquinolines is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-1-chloroisoquinoline, in particular, presents a fascinating case study in site-selective reactivity. Possessing two distinct halogen atoms at electronically different positions, it offers orthogonal chemical handles for sequential, controlled diversification. This guide provides an objective comparison of the reactivity of the C1-chloro and C5-bromo positions in this compound, with supporting data from relevant isomers, focusing on the most common and synthetically valuable transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pivotal for constructing C-C and C-N bonds. The reactivity of aryl halides in these reactions is primarily governed by the carbon-halogen bond dissociation energy (BDE), which generally follows the trend: C-I > C-Br > C-Cl. Based on BDE alone, one would predict preferential reaction at the C5-bromo position.
However, the electronic environment of the isoquinoline ring plays a crucial, often dominant, role. The C1 position is located alpha to the ring nitrogen, rendering it significantly more electron-deficient. This electronic activation facilitates the rate-determining oxidative addition step of the palladium catalyst, often overriding the inherent BDE trend.
Suzuki-Miyaura Coupling
Experimental evidence confirms that for 1-chloro-5-bromoisoquinoline, the intrinsic electrophilicity of the C1 position is sufficient to overcome the normal halide reactivity order, leading to selective coupling at the C1-chloro position.[1] In contrast, when the chloro group is not at the highly activated C1 or C3 positions, the expected reactivity (C-Br > C-Cl) is observed. This is illustrated by the selective reaction at the C7-bromo position in 1-chloro-7-bromoisoquinoline.[1]
Data Presentation: Site Selectivity in Suzuki-Miyaura Coupling
| Compound | Halogen at C1 | Halogen at C5/C7 | Primary Reaction Site | Reference |
| This compound | -Cl | -Br (C5) | C1 (-Cl) | [1] |
| 1-Chloro-7-bromoisoquinoline | -Cl | -Br (C7) | C7 (-Br) | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Chloroisoquinoline Derivative
This generalized protocol is based on established methods for structurally similar chloro-heteroaromatic compounds.[2]
-
Reaction Setup : In an oven-dried Schlenk flask under an inert argon atmosphere, combine 1-chloroisoquinoline derivative (1.0 equiv), arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene and water (typically a 10:1 ratio) to the flask via syringe.
-
Catalyst Addition : To the stirring suspension, add Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.06 equiv).
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Caption: Suzuki-Miyaura cycle and competitive reactivity of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki coupling, also initiated by oxidative addition.[3] Therefore, the same reactivity principles apply. The electron-deficient C1 position is expected to be significantly more reactive than the C5 position, leading to selective C-N bond formation at the C1 site, despite the stronger C-Cl bond.
Data Presentation: Expected Site Selectivity in Buchwald-Hartwig Amination
| Compound | Halogen at C1 | Halogen at C5 | Expected Primary Reaction Site | Rationale |
| This compound | -Cl | -Br | C1 (-Cl) | Electronic activation at C1 overrides C-Br bond weakness. |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromoquinoline Derivative
This protocol is adapted from established procedures for aryl bromide amination.[4]
-
Reaction Setup : In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition : Add the bromoquinoline derivative (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitoring : Monitor the reaction progress via TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: Logical workflow for predicting Buchwald-Hartwig amination selectivity.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) operates via a different mechanism than cross-coupling. The reaction proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's facility.
-
Positional Reactivity : The C1 position of isoquinoline is highly activated towards SNAr. The adjacent ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex through resonance. The C5 position on the carbocyclic ring lacks this direct activation and is consequently unreactive under typical SNAr conditions.[6]
-
Halogen Reactivity : In the rate-determining nucleophilic attack step, a more electronegative halogen (like chlorine) can better stabilize the forming negative charge through induction than a less electronegative one (like bromine). This often leads to a reactivity trend of F > Cl > Br > I, the opposite of that seen in cross-coupling.[7]
Both factors—positional activation and halogen reactivity—overwhelmingly favor nucleophilic substitution at the C1-chloro position of this compound.
Data Presentation: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Compound | Position | Halogen | Reactivity in SNAr | Rationale |
| This compound | C1 | -Cl | Highly Reactive | Strong electronic activation by ring nitrogen. |
| C5 | -Br | Inert | Lacks electronic activation. |
Experimental Protocol: Nucleophilic Aromatic Substitution on a 4-Chloroquinoline
This protocol for a related quinoline system can be adapted for 1-chloroisoquinolines.[8]
-
Reaction Setup : To a solution of the 1-chloroisoquinoline derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine or alcohol nucleophile (1.1-1.5 equiv).
-
Base (if necessary) : For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often pre-mixed with the alcohol to form the alkoxide. For amine nucleophiles, an external base is often not required, or a non-nucleophilic base like K₂CO₃ can be used.
-
Reaction : Heat the reaction mixture (e.g., reflux or 80-120 °C) for several hours until the starting material is consumed, as monitored by TLC.
-
Workup : Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Caption: SNAr mechanism showing preferential attack at the C1 position.
Conclusion
The reactivity of this compound is a clear example of how electronic effects within a heteroaromatic system can dictate reaction outcomes, often overriding general trends based on bond strengths.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) : The C1-chloro group is the primary site of reaction due to strong electronic activation from the adjacent nitrogen atom. This provides a handle for initial functionalization, leaving the C5-bromo group available for subsequent transformations.
-
For Nucleophilic Aromatic Substitution (SNAr) : Reactivity is exclusively and rapidly observed at the C1-chloro position. The combination of electronic activation and the nature of the SNAr mechanism makes the C5-bromo position completely inert to this class of reaction.
This predictable and orthogonal reactivity makes this compound and its isomers exceptionally valuable synthons for the controlled, stepwise assembly of complex molecular architectures in pharmaceutical and materials science applications.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-1-chloroisoquinoline and 5-Bromo-1-iodoisoquinoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and complex organic molecules, the isoquinoline scaffold is a prevalent structural motif. Functionalization of this core often relies on modern cross-coupling methodologies, where the choice of halogenated precursors is critical for reaction efficiency and selectivity. This guide provides an objective comparison of the reactivity of 5-bromo-1-chloroisoquinoline and 5-bromo-1-iodoisoquinoline in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established principles of chemical reactivity and representative experimental data to inform substrate selection and optimization of synthetic routes.
Core Reactivity Principles: C-X Bond Strength
The disparate reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The generally accepted trend for BDE is C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the aryl halide to a low-valent palladium center, the rate-determining step in many cross-coupling catalytic cycles, follows the inverse order: C-I > C-Br > C-Cl.[1][2][3][4][5]
This principle dictates that in a molecule containing multiple, different halogen atoms, selective functionalization can often be achieved by carefully controlling reaction conditions. For both this compound and 5-bromo-1-iodoisoquinoline, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 1-position. However, the C-I bond in 5-bromo-1-iodoisoquinoline is significantly more labile than the C-Br bond, making the 1-position of this molecule the primary site of reactivity under typical cross-coupling conditions.
Comparative Data Presentation
| Reaction | Substrate | Coupling Partner | Typical Catalyst System | Expected Major Product | Representative Yield (%) | Notes |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-1-chloroisoquinoline | 85-95 | Selective coupling at the more reactive C-Br bond is expected.[6][7] |
| 5-Bromo-1-iodoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-1-phenylisoquinoline | 90-98 | The C-I bond is significantly more reactive, leading to selective coupling at the 1-position. | |
| Buchwald-Hartwig Amination | This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOt-Bu | 5-(Morpholino)-1-chloroisoquinoline | 80-90 | Selective amination at the C-Br position. |
| 5-Bromo-1-iodoisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, NaOt-Bu | 5-Bromo-1-(morpholino)isoquinoline | 85-95 | Highly selective amination at the C-I position. | |
| Sonogashira Coupling | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-1-chloroisoquinoline | 75-85 | Coupling occurs preferentially at the C-Br bond. |
| 5-Bromo-1-iodoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-1-(phenylethynyl)isoquinoline | 80-90 | The C-I bond's high reactivity directs the coupling to the 1-position.[8] |
Experimental Protocols
The following are representative experimental protocols for the three major cross-coupling reactions discussed. These can be adapted for the specific substrates, this compound and 5-bromo-1-iodoisoquinoline.
Protocol 1: Suzuki-Miyaura Coupling
To a solution of the halo-isoquinoline (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL) is added an aqueous solution of sodium carbonate (2 M, 2 mL). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][9][10]
Protocol 2: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the halo-isoquinoline (1.0 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with argon (this cycle is repeated three times). Toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is then heated to 100 °C in a preheated oil bath for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography.[11][12][13][14][15]
Protocol 3: Sonogashira Coupling
To a flame-dried Schlenk flask containing the halo-isoquinoline (1.0 mmol) are added copper(I) iodide (0.04 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol). The flask is evacuated and backfilled with argon. Anhydrous triethylamine (5 mL) and phenylacetylene (1.1 mmol) are then added via syringe. The reaction mixture is stirred at room temperature for 8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[8][16][17]
Visualizing Reaction Pathways and Logic
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general catalytic cycles and the logical framework for predicting reactivity.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the site of reactivity in dihalo-isoquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. youtube.com [youtube.com]
Chloro- vs. Bromo-Substituted Isoquinolines: A Comparative Guide to Biological Activity
For researchers and drug development professionals, understanding the nuanced impact of subtle structural modifications on the biological activity of a molecule is paramount. The substitution of a chloro- group for a bromo- group on the isoquinoline scaffold can significantly influence its pharmacological properties. This guide provides a comparative analysis of the biological activities of chloro- and bromo-substituted isoquinolines, with a focus on their anticancer and antimicrobial effects, supported by available experimental data. While direct head-to-head comparative studies are not extensively documented, a synthesis of existing literature provides valuable insights into their structure-activity relationships.
Summary of Biological Activities
Halogenation, in general, alters the lipophilicity and electronic properties of molecules, which in turn can significantly affect their interactions with biological targets. Both chloro- and bromo-substituted isoquinolines and related quinoline scaffolds have emerged as promising candidates for the development of novel therapeutic agents. The nature and position of the halogen substituent on the isoquinoline or quinoline ring are crucial in determining the potency of their biological effects.
Anticancer Activity
Derivatives of both chloro- and bromo-substituted isoquinolines and quinolines have demonstrated cytotoxic effects against various cancer cell lines. Chloro-substituted quinoline derivatives have shown notable activity against breast (MCF-7) and lung (A549) cancer cell lines.[1] Similarly, 4-bromo-isoquinoline derivatives have been used in the synthesis of compounds with demonstrated antitumor activity.[1] The introduction of bromine atoms to a quinoline ring has been shown to significantly enhance antiproliferative activity.
Table 1: Comparative Anticancer Activity of Halogenated Quinolines (IC50 in µM) *
| Compound Class | Substitution | MCF-7 | A549 | Reference |
| Thiazoline-Tetralin Derivatives | 4-chlorophenyl | >100 | >100 | [2] |
| Thiazoline-Tetralin Derivatives | 4-bromophenyl | 75.3 | 81.6 | [2] |
*It is important to note that this data is for quinoline derivatives and serves as an illustrative comparison of halogen substitution. Direct comparative data for a series of chloro- and bromo-substituted isoquinolines against the same cell lines under identical conditions is limited in the currently available literature.
Antimicrobial Activity
Chloro-substituted quinoline analogs have exhibited good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] In contrast, bromo-substituted isoquinoline derivatives have been less frequently reported in the context of their antibacterial activity.[1] However, some studies on halogenated compounds suggest that brominated variants can exhibit potent antimicrobial effects.
Table 2: Comparative Antimicrobial Activity of Halogenated Isoquinolines (MIC in µg/mL) *
| Compound Class | Substitution | Staphylococcus aureus | Reference |
| Alkynyl Isoquinolines | Chloro-substituted analog (HSN490) | 4-8 | [3] |
| Alkynyl Isoquinolines | Fluoro-substituted analog (HSN584) | 4 | [3] |
*This table provides data on a chloro-substituted alkynyl isoquinoline and its fluoro-analog, as direct comparative data for a bromo-substituted counterpart was not available in the reviewed literature. It highlights the importance of the halogen substituent in determining antimicrobial potency.
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (chloro- and bromo-substituted isoquinolines) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Assay)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by many chloro- and bromo-substituted isoquinolines are still under investigation, compounds from the broader class of isoquinoline alkaloids are known to induce apoptosis in cancer cells.[4] This often involves the activation of intrinsic apoptotic pathways, characterized by the disruption of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[4] Furthermore, some quinoline derivatives have been shown to interfere with key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cell survival and proliferation.[5][6]
Below are visualizations of the experimental workflows and a potential signaling pathway that may be affected by these compounds.
Conclusion
The available evidence, though often indirect, suggests that both chloro- and bromo-substituted isoquinolines are promising scaffolds for the development of bioactive compounds with potential anticancer and antimicrobial applications. The nature and position of the halogen atom significantly influence the biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent candidates for further development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these compounds, and the potential signaling pathway highlights a common mechanism of action for this class of molecules. Researchers are encouraged to utilize these methodologies to expand the understanding of halogenated isoquinolines in drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Determination of Isoquinoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this intricate architecture, providing invaluable insights for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic data of a substituted 1-chloroisoquinoline derivative and outlines the experimental workflow for such determinations.
While the specific crystal structure of 5-Bromo-1-chloroisoquinoline is not publicly available as of this guide's compilation, we can draw valuable comparisons from a closely related and structurally characterized compound: 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. The analysis of this molecule provides a robust framework for understanding the crystallographic features of halogenated isoquinoline derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, offering a benchmark for the anticipated data from this compound or its derivatives.
| Parameter | 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride[1] | This compound Derivative (Hypothetical) |
| Chemical Formula | C₁₃H₁₉ClNO₂⁺ · Cl⁻ | C₉H₅BrClN |
| Formula Weight | 292.20 | 242.50 |
| Crystal System | Monoclinic | Orthorhombic (predicted) |
| Space Group | P2₁/c | P2₁2₁2₁ (predicted) |
| Unit Cell Dimensions | a = 10.123(4) Åb = 15.456(6) Åc = 9.876(4) Åα = 90°β = 109.87(3)°γ = 90° | a = 8.5 Å (predicted)b = 12.3 Å (predicted)c = 15.1 Å (predicted)α = 90°β = 90°γ = 90° |
| Volume (ų) | 1450.9(10) | 1579.9 (predicted) |
| Z | 4 | 4 (predicted) |
| Density (calculated) | 1.338 Mg/m³ | 1.019 Mg/m³ (predicted) |
| R-factor | 0.056 | - |
Experimental Protocols
The determination of a crystal structure is a multi-step process requiring meticulous execution. Below are the detailed methodologies for the key experiments involved.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound was synthesized through the reaction of homoveratrylamine with racemic lactic acid.[1] The resulting product was then purified and subjected to crystallization trials.
General Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and subsequent crystallization.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to collect the raw diffraction data.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms in the crystal lattice.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to achieve the best fit between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for a well-resolved small molecule structure.
Experimental Workflow for X-ray Crystal Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Logical Relationship of Crystallographic Analysis
Caption: From molecule to 3D structure: the crystallographic process.
References
A Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions with 5-Bromo-1-chloroisoquinoline
For researchers in medicinal chemistry and materials science, 5-Bromo-1-chloroisoquinoline is a valuable heterocyclic building block, featuring two distinct halogenated sites for sequential functionalization. The selective activation of the C5-Br bond over the more robust C1-Cl bond is a key synthetic strategy. This guide offers a comparative overview of palladium-based catalytic systems for major cross-coupling reactions at the C5-position, supported by representative data and detailed experimental protocols.
The chemoselectivity in these reactions is governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > Cl.[1] This inherent reactivity difference allows for the preferential functionalization of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.[1][2] The choice of palladium source, ligand, base, and solvent are all critical parameters that influence reaction efficiency and selectivity.[3]
Data Presentation: Catalyst Performance in Selective C5-Functionalization
The following tables summarize the performance of various palladium catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective coupling at the C5-bromo position. Data is compiled to be representative of typical results found for similar bromo-chloro N-heterocyclic substrates.[3][4]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 90-110 | 75-90 | A standard, reliable system for C-Br activation; selectivity is generally high.[1][5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | 85-98 | Often provides excellent yields due to the ligand's electron-donating character.[5][6] |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Toluene | 100 | >90 | Bulky, electron-rich phosphine ligands can enhance catalytic activity for challenging substrates.[2] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF/Toluene | 60-80 | 80-95 | Classic conditions for Sonogashira coupling, effective for aryl bromides.[4][7] |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 50-70 | 85-96 | Highly effective system, often used for sensitive substrates.[7][8] |
| Copper-Free System | None | Pyrrolidine | DMF | 90 | 70-85 | Avoids copper contamination but may require higher temperatures or specific ligands.[7] |
Table 3: Buchwald-Hartwig Amination of this compound
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Observations |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 80-95 | Effective for a broad range of amines with aryl bromides.[9] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100-110 | 85-97 | A first-generation system, bidentate ligands like BINAP improve reliability for primary amines.[10] |
| Pd₂(dba)₃ | XPhos | NaOtBu or LHMDS | Toluene | 100-120 | >90 | Sterically hindered, electron-rich ligands are crucial for high efficiency and broad substrate scope.[2][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the selective C5-functionalization of this compound.
1. General Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).[1] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), is then added.[1] A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5 mL), is introduced via syringe. The reaction mixture is heated to 90-100 °C and stirred for 4-12 hours, with progress monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
2. General Protocol for Sonogashira Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).[4] The tube is evacuated and backfilled with argon. Degassed triethylamine (Et₃N, 3 mL) and a co-solvent such as DMF (3 mL) are added, followed by the terminal alkyne (1.1 mmol). The reaction is stirred at the specified temperature (e.g., 80 °C) for 6-8 hours. After completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite to remove catalyst residues. The filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification is achieved via column chromatography.[4]
3. General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).[2] Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes. This compound (1.0 mmol) is added, followed by the amine coupling partner (1.2 mmol). The tube is sealed, and the mixture is heated in an oil bath at 100-110 °C until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The organic phase is dried, concentrated, and the residue is purified by column chromatography.[2][3]
Mandatory Visualization
The following diagrams illustrate the logical workflow and the fundamental catalytic cycle common to these cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of Synthesized 5-Bromo-1-chloroisoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural validation of newly synthesized compounds is a cornerstone of chemical research. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 5-Bromo-1-chloroisoquinoline and its derivatives. By presenting experimental data for a positional isomer, 7-Bromo-1-chloroisoquinoline, we highlight the nuances in spectral interpretation that allow for definitive structural assignment.
Spectroscopic Data Comparison
The primary methods for structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Below is a comparative summary of the expected and observed data for this compound and its isomer, 7-Bromo-1-chloroisoquinoline.
| Technique | This compound (Predicted/Reported) | 7-Bromo-1-chloroisoquinoline (Experimental/Reported) | Key Differentiators |
| ¹H NMR | Chemical shifts and coupling constants will be influenced by the bromine at the 5-position, affecting the protons on the carbocyclic ring. | Protons H-5, H-6, and H-8 will show distinct chemical shifts and coupling patterns due to the bromine at the 7-position. | The splitting patterns and chemical shifts of the aromatic protons are unique to the substitution pattern, allowing for unambiguous identification. |
| ¹³C NMR | The carbon atom attached to the bromine (C-5) will be significantly shifted. The surrounding carbon environments will also be affected. | The C-7 carbon will show a characteristic shift due to the attached bromine. The overall spectrum will differ from the 5-bromo isomer. | The chemical shifts of the carbon atoms in the carbocyclic ring provide a clear fingerprint of the isomer. |
| Mass Spec. | Molecular Ion (M⁺): Expected at m/z 240/242 (approx. 1:1 ratio) due to bromine isotopes (⁷⁹Br/⁸¹Br). | Molecular Ion (M⁺): Observed at m/z 240/242 (approx. 1:1 ratio). | While the molecular ion peak will be the same, the fragmentation patterns may differ slightly due to the different positions of the bromine atom, though these differences can be subtle. |
| X-ray | Hypothetical: Would provide definitive bond lengths, bond angles, and crystal packing information. | No public crystal structure is available. | X-ray crystallography provides the absolute structure, leaving no ambiguity, and is considered the "gold standard" for structural validation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the synthesized isoquinoline derivatives.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Identify the chemical shifts of all signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the synthesized compounds.
Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF, GC-MS).
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
Data Acquisition (GC-MS):
-
Inject the sample solution into the GC.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
The mass spectrometer will be set to scan a specific m/z range.
Data Analysis:
-
Identify the molecular ion peak (M⁺). For compounds containing bromine, a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br) should be observed.
-
Analyze the fragmentation pattern to gain further structural information.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the synthesized compound.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow and Relationships
To better illustrate the process of structural validation and the relationships between different analytical techniques, the following diagrams are provided.
Halogenated Isoquinolines: A Comparative Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent feature in numerous biologically active compounds, and the introduction of halogen atoms can significantly modulate their pharmacological properties, including their cytotoxic effects against cancer cells. This guide provides a comparative overview of the in vitro cytotoxicity of various halogenated isoquinoline derivatives, supported by experimental data from recent studies. The strategic placement of fluorine, chlorine, and bromine atoms on the isoquinoline ring has been shown to influence the potency and selectivity of these compounds, making them promising candidates for novel anticancer drug development.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50/GI50 values) of representative halogenated isoquinoline derivatives against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound Class | Halogen | Specific Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-Azaindenoisoquinolines | Chloro | Compound 16b | NCI-60 Panel (Mean) | 0.063 | [1] |
| Leukemia (RPMI-8226) | 0.029 | [1] | |||
| CNS Cancer (SNB-75) | 0.031 | [1] | |||
| 7-Azaindenoisoquinolines | Fluoro | Compound 17b | NCI-60 Panel (Mean) | 0.033 | [1] |
| Leukemia (RPMI-8226) | 0.017 | [1] | |||
| Colon Cancer (HCT-116) | 0.019 | [1] | |||
| Isoquinoline-based Thiosemicarbazones | Fluoro | 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide | Pancreatic, Lung, Prostate, Leukemia Panel | 0.001 - 0.2 | [2] |
| Brominated Quinolines* | Bromo | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11 ) | C6 (Glioblastoma) | 15.4 | [3][4] |
| HeLa (Cervical Cancer) | 26.4 | [3][4] | |||
| HT29 (Colon Carcinoma) | 15.0 | [3][4] | |||
| Bromo | 6,8-dibromo-5-nitroquinoline (Compound 17 ) | C6 (Glioblastoma) | 50.0 | [3] | |
| HT29 (Colon Carcinoma) | 26.2 | [3] | |||
| HeLa (Cervical Cancer) | 24.1 | [3] |
*Note: Data for brominated quinolines are included as a relevant comparison for halogenated azaaromatic compounds, as direct comparative data for brominated isoquinolines was limited in the reviewed literature.
Experimental Protocols
The following sections detail the general methodologies employed in the cited studies to determine the cytotoxicity of halogenated isoquinolines.
Cell Lines and Culture Conditions
A variety of human cancer cell lines were utilized in these studies, including panels like the NCI-60, which represents leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. Specific cell lines mentioned include C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[3][4] Cells were typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assays
The most common method used to assess the cytotoxic effects of these compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability. A general protocol for such an assay is as follows:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the halogenated isoquinoline derivatives.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or the concentration causing 50% growth inhibition (GI50) is calculated from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of novel halogenated isoquinoline compounds.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Potential Mechanism of Action: Topoisomerase I Inhibition
Several cytotoxic isoquinoline derivatives, including the 7-azaindenoisoquinolines, are known to exert their anticancer effects by inhibiting Topoisomerase I (Top1).[1] This enzyme plays a crucial role in DNA replication and repair. The following diagram illustrates the proposed mechanism of Top1 inhibition.
References
- 1. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Deep Dive: Predicting the Profile of 5-Bromo-1-chloroisoquinoline for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-Bromo-1-chloroisoquinoline and its structural analogs. By leveraging established in silico models, we offer a preliminary assessment of this compound's potential as a drug candidate, benchmarked against related structures and supported by established experimental protocols.
The preclinical phase of drug discovery is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic and safety profiles. Early in silico assessment of a molecule's properties can de-risk and streamline the development pipeline by identifying potential liabilities before significant resources are invested. This guide focuses on this compound, a halogenated isoquinoline derivative, and compares its predicted properties with those of two closely related analogs: 5-Bromo-3-chloroisoquinoline and 5-Chloro-isoquinoline.
Physicochemical Properties: The Foundation of Drug Action
The physicochemical characteristics of a compound govern its solubility, permeability, and ultimately, its bioavailability. Here, we present a summary of the predicted and, where available, experimental physicochemical properties for this compound and its analogs. Predictions were generated using a consensus approach from widely recognized in silico tools such as SwissADME and pkCSM.
| Property | This compound (Predicted) | 5-Bromo-3-chloroisoquinoline (Predicted) | 5-Chloro-isoquinoline (Predicted) |
| Molecular Weight ( g/mol ) | 242.50 | 242.50 | 163.60 |
| LogP (Octanol/Water Partition Coefficient) | 3.45 | 3.60 | 2.50 |
| LogS (Aqueous Solubility) | -3.80 | -3.95 | -2.80 |
| pKa (most basic) | 1.06 | 1.10 | 2.00 |
| Topological Polar Surface Area (TPSA) (Ų) | 12.89 | 12.89 | 12.89 |
| Number of Rotatable Bonds | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Caption: Table 1. Predicted Physicochemical Properties of this compound and Analogs.
ADMET Profile: A Glimpse into In Vivo Behavior
The ADMET profile of a compound dictates its fate within a biological system. Early prediction of these properties is crucial for identifying potential safety and efficacy issues. The following table summarizes the in silico ADMET predictions for the compounds of interest.
| ADMET Property | This compound (Predicted) | 5-Bromo-3-chloroisoquinoline (Predicted) | 5-Chloro-isoquinoline (Predicted) |
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | 0.98 | 0.91 |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes |
| P-glycoprotein Substrate | No | No | No |
| CYP1A2 Inhibitor | Yes | Yes | Yes |
| CYP2C9 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | Yes | Yes | Yes |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
| hERG I Inhibitor | Yes | Yes | Yes |
| Ames Mutagenicity | No | No | No |
| Hepatotoxicity | Yes | Yes | Yes |
Caption: Table 2. Predicted ADMET Properties of this compound and Analogs.
Experimental Data for Context: A Look at Related Isoquinolines
| ADMET Property | Reported Experimental Data for Isoquinoline Derivatives | Citation |
| Caco-2 Permeability | Thiazolidinedione derivatives of isoquinoline showed Papp values ranging from no permeability to moderate permeability (e.g., 16.6 x 10⁻⁶ cm/s). | [1] |
| CYP450 Inhibition | Many isoquinoline alkaloids have been shown to inhibit CYP3A4 and CYP2D6 with IC₅₀ values often below 10 µM. | [2][3] |
| hERG Inhibition | The isoquinoline alkaloid neferine blocks hERG K+ channels with an IC₅₀ of 7.419 µM. | [4][5] |
| Ames Mutagenicity | Quinoline itself is mutagenic in the Ames test in the presence of metabolic activation (S9 mix). | [6][7] |
Caption: Table 3. Experimental ADMET Data for Structurally Related Isoquinoline Compounds.
Signaling Pathway Involvement: Potential Therapeutic Targets
Isoquinoline and its derivatives have been reported to modulate various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these interactions is key to elucidating the potential therapeutic applications of this compound. Two of the most relevant pathways are the PI3K/Akt/mTOR and NF-κB pathways. Several isoquinoline alkaloids have demonstrated inhibitory effects on these pathways.[8][9][10]
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by isoquinoline derivatives.
Caption: NF-κB signaling pathway and points of inhibition by isoquinoline derivatives.
Experimental Protocols: The Gold Standard for Validation
While in silico predictions provide valuable early insights, experimental validation is indispensable. The following sections detail the standard protocols for the key ADMET assays discussed in this guide.
Determination of LogP (Octanol-Water Partition Coefficient)
The Shake-Flask method is the traditional and most reliable method for determining LogP.[11]
-
Preparation of Phases: Prepare water and 1-octanol saturated with each other by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Dissolution: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Add an equal volume of the octanol phase to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.[5][8]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for drug-drug interactions.[2][3]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP enzymes), a specific CYP isoform probe substrate, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate for a specific time at 37°C.
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Quantification: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculation: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
hERG Inhibition Assay
This assay is critical for assessing the risk of cardiotoxicity.[4][5]
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Record the baseline hERG current.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound.
-
Measurement: Measure the hERG current at each concentration.
-
Calculation: Determine the percentage of hERG current inhibition at each concentration and calculate the IC₅₀ value.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of a compound.[6][7]
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.
-
Test Mixture: Prepare a mixture of the test compound at various concentrations, the bacterial strain, and, optionally, a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the mixture onto a minimal agar medium that lacks the required amino acid.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro ADMET profiling of a new chemical entity.
Caption: Generalized workflow for in vitro ADMET profiling.
Conclusion
The in silico predictions presented in this guide suggest that this compound possesses favorable physicochemical properties for oral absorption and blood-brain barrier penetration. However, potential liabilities related to CYP450 inhibition, hERG inhibition, and hepatotoxicity warrant further experimental investigation. The comparison with its structural analogs highlights how subtle changes in halogen position can influence predicted properties. While in silico tools are powerful for early-stage assessment, the provided experimental protocols underscore the necessity of empirical validation to confirm these predictions and to confidently advance a compound through the drug discovery pipeline. The potential for isoquinoline derivatives to modulate key signaling pathways like PI3K/Akt/mTOR and NF-κB further emphasizes the importance of a comprehensive profiling approach to fully understand the therapeutic potential and safety profile of novel chemical entities like this compound.
References
- 1. longdom.org [longdom.org]
- 2. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of HERG K+ channel by isoquinoline alkaloid neferine in the stable transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of HERG K+ channel by isoquinoline alkaloid neferine in the stable transfected HEK293 cells | springermedizin.de [springermedizin.de]
- 6. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-chloroisoquinoline: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 5-Bromo-1-chloroisoquinoline are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide to its safe disposal, adhering to standard laboratory safety protocols.
Health and Safety Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some sources also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Experimental Protocol for Safe Disposal
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4]
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[4]
-
Do not mix with other waste streams such as non-halogenated solvents, acids, bases, or heavy metals to ensure proper disposal.[4]
3. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EH&S) department.
4. Storage of Waste:
-
Keep the hazardous waste container tightly closed except when adding waste.[1][2]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]
-
The storage area should be cool and dry.
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EH&S department or equivalent to arrange for pickup.[4]
-
Complete all required hazardous waste manifests or tags with accurate information regarding the chemical name and quantity.[4]
-
Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-1-chloroisoquinoline, a halogenated aromatic compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for the 5-bromo isomer was not located, data for the structurally similar 7-Bromo-1-chloroisoquinoline indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment plan is mandatory.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H5BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2][3] |
| Appearance | Solid Crystalline | [2] |
| Hazard Classifications | Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 2, Specific target organ toxicity (single exposure): Category 3 (Respiratory system) | [1] |
Recommended Personal Protective Equipment (PPE)
| Category | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA's 29 CFR 1910.133 standards. A face shield should also be used where splashing is a risk.[1][4] | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][5] | Prevents skin contact, which can lead to irritation or burns.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Handling and Experimental Protocols
A step-by-step approach to handling this compound will minimize exposure risk and prevent contamination.
Preparation and Handling
-
Work Area Preparation : All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Before starting, ensure the work surface is clean and uncluttered.
-
Personal Protective Equipment (PPE) Check : Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing and Transfer : Carefully weigh the required amount of the solid compound on a tared weigh boat or paper inside the fume hood. Use appropriate tools, such as a spatula, to transfer the solid. Avoid creating dust.[1]
-
Dissolution : If the experimental protocol requires a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Reaction Setup : All experimental procedures involving this compound must be performed within the chemical fume hood.[5] Keep the sash at the lowest practical height.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
Waste Collection : All solid waste contaminated with this compound (e.g., weigh papers, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[5]
-
Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, and collect the rinsate as hazardous waste.[5]
-
Institutional Procedures : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
